5-(2-Methoxyethoxy)pyrazin-2-amine
Description
Properties
IUPAC Name |
5-(2-methoxyethoxy)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTCWHJDAUIMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718274 | |
| Record name | 5-(2-Methoxyethoxy)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710322-71-7 | |
| Record name | 5-(2-Methoxyethoxy)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-(2-methoxyethoxy)pyrazin-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis leverages a well-established nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This document outlines the strategic approach, detailed experimental protocols, and expected outcomes, tailored for an audience with a strong background in organic synthesis.
Core Synthesis Pathway
The most direct and efficient synthesis of this compound involves a two-step process commencing from the commercially available 2-aminopyrazine. The initial step is the regioselective chlorination of the pyrazine ring to yield the key intermediate, 5-chloropyrazin-2-amine. This is followed by a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by the sodium salt of 2-methoxyethanol.
The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack, and the presence of the amino group at the 2-position directs the initial chlorination to the 5-position. In the subsequent substitution step, the alkoxide of 2-methoxyethanol acts as a potent nucleophile, readily displacing the chloride to furnish the desired product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis of this compound. Please note that the yield and purity of the final product are estimates based on analogous reactions reported in the literature and may vary depending on the specific experimental conditions and purification techniques employed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 2-Aminopyrazine | C₄H₅N₃ | 95.10 | - | >98 |
| 5-Chloropyrazin-2-amine | C₄H₄ClN₃ | 129.55 | 70-85 | >97 |
| This compound | C₇H₁₁N₃O₂ | 169.18 | 60-75 | >98 |
Experimental Protocols
Step 1: Synthesis of 5-Chloropyrazin-2-amine
This procedure is adapted from established methods for the chlorination of aminopyrazines.
Materials:
-
2-Aminopyrazine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 5-chloropyrazin-2-amine by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford a pale yellow solid.
Step 2: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution of 5-chloropyrazin-2-amine with 2-methoxyethanol.
Materials:
-
5-Chloropyrazin-2-amine
-
2-Methoxyethanol (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 2-methoxyethanol (5.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the sodium alkoxide.
-
Add a solution of 5-chloropyrazin-2-amine (1.0 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield the final product as a solid.
Synthesis Pathway Visualization
The following diagram illustrates the logical workflow of the synthesis of this compound.
Caption: Synthetic route to this compound.
Experimental Workflow Visualization
The diagram below outlines the key stages of the experimental process for the nucleophilic aromatic substitution step.
An In-depth Technical Guide to 5-(2-Methoxyethoxy)pyrazin-2-amine (CAS Number: 710322-71-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Methoxyethoxy)pyrazin-2-amine is a heterocyclic organic compound belonging to the pyrazine family. Its chemical structure features a pyrazine ring substituted with an amino group and a 2-methoxyethoxy group. While specific research detailing the biological activities of this particular compound is not extensively published, its classification as a "Protein Degrader Building Block" suggests its primary utility in the burgeoning field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, and its potential applications in drug discovery and development.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 710322-71-7 | Commercial Suppliers |
| Molecular Formula | C₇H₁₁N₃O₂ | Commercial Suppliers |
| Molecular Weight | 169.18 g/mol | Commercial Suppliers |
| Appearance | Off-white to light yellow solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol (predicted) | General knowledge of similar compounds |
| Purity | Typically >95% | Commercial Suppliers |
| Storage | Store at room temperature in a dry, dark place. | Commercial Suppliers |
Synthesis
Hypothesized Synthetic Workflow:
Caption: Hypothesized two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothesized)
Step 1: Synthesis of 2-Amino-5-chloropyrazine
-
Materials: 2-Aminopyrazine, N-Chlorosuccinimide (NCS), Acetonitrile.
-
Procedure:
-
To a solution of 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile, add N-Chlorosuccinimide (1.05 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-chloropyrazine.
-
Step 2: Synthesis of this compound
-
Materials: 2-Amino-5-chloropyrazine, 2-Methoxyethanol, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-methoxyethanol (1.2 eq) in anhydrous DMF, carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.
-
Add a solution of 2-amino-5-chloropyrazine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Role as a Protein Degrader Building Block
The designation of this compound as a "Protein Degrader Building Block" strongly indicates its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
A PROTAC molecule is composed of three key components:
-
A ligand for the target protein (Warhead).
-
A ligand for an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
This compound, with its amino group, can be readily incorporated into the linker structure of a PROTAC. The methoxyethoxy group can influence the physicochemical properties of the linker, such as solubility and cell permeability, which are critical for the overall efficacy of the PROTAC.
Hypothetical Mechanism of Action and Research Guide for 5-(2-Methoxyethoxy)pyrazin-2-amine
Disclaimer: As of December 2025, there is a notable absence of specific published research on the mechanism of action for 5-(2-methoxyethoxy)pyrazin-2-amine. This technical guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related aminopyrazine and pyrimidine derivatives. The experimental protocols and data presented are drawn from studies on these analogous compounds and are intended to serve as a reference for future research on this compound.
Executive Summary
This document outlines a potential mechanism of action for this compound, a novel aminopyrazine derivative. Based on the established activities of similar heterocyclic compounds, it is hypothesized that this molecule may function as an inhibitor of protein kinases, exhibiting antiproliferative and potential anticancer properties. This guide provides a comprehensive overview of possible biological targets, signaling pathways, and relevant experimental methodologies for the investigation of this compound.
Proposed Biological Targets and Mechanism of Action
The aminopyrazine scaffold is a common feature in a variety of biologically active molecules, including kinase inhibitors. Several studies on related aminopyrimidine and imidazo[1,2-a]pyrazine derivatives have demonstrated potent inhibitory effects on key enzymes involved in cell cycle regulation and cancer progression.
Potential as a Kinase Inhibitor
Structurally similar compounds have been identified as potent inhibitors of various kinases. For instance, novel pyrimidin-2-amine derivatives have been shown to be potent Polo-like kinase 4 (PLK4) inhibitors.[1] PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[1] Similarly, imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[2]
Therefore, it is plausible that this compound could exert its biological effects by targeting one or more protein kinases. The methoxyethoxy side chain may influence its binding affinity and selectivity for specific kinase targets.
Antiproliferative and Cytotoxic Activity
Derivatives of pyrazine and related heterocycles have demonstrated significant antiproliferative activity against various cancer cell lines.[3][4] For example, certain N-phenylpyrazoline derivatives with methoxy substituents have shown potent anticancer activity by interacting with the EGFR receptor.[5] The cytotoxic effects of these compounds are often evaluated using assays that measure cell viability, such as the MTT assay.[2][3][5]
Quantitative Data from Structurally Related Compounds
The following tables summarize the quantitative data for structurally analogous compounds, providing a benchmark for the potential efficacy of this compound.
Table 1: In Vitro Antiproliferative Effects of Tetrahydropyrrolo-pyrazino–pyrrolo-pyridazines (Related to Pyrazine Derivatives) [3]
| Compound | Panc-1 IC50 (μM) | PC3 IC50 (μM) | MDA-MB-231 IC50 (μM) |
| 7m (3-NO2 substitution) | 10.2 ± 0.7 | 12.5 ± 0.9 | 15.1 ± 1.1 |
| Etoposide (Control) | 24.3 ± 1.5 | 28.7 ± 2.1 | 30.4 ± 2.5 |
Table 2: Kinase Inhibitory Activity of Pyrimidin-2-amine Derivatives [1]
| Compound | PLK4 IC50 (μM) |
| 3b | 0.0312 |
| 3r | 0.0174 |
| 8h | 0.0067 |
Table 3: CDK9 Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives [2]
| Compound | CDK9 IC50 (μM) |
| 3c | 0.16 |
| 9 | 7.88 |
| 10 | 5.12 |
Recommended Experimental Protocols
To elucidate the mechanism of action of this compound, the following experimental protocols, adapted from studies on related compounds, are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the antiproliferative effects of a compound on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., Panc-1, PC3, MDA-MB-231) in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Prepare a reaction mixture containing the purified kinase (e.g., PLK4, CDK9), a suitable substrate, and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of product formed or the amount of ATP consumed, often using a luminescence-based or fluorescence-based detection method.
-
Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.
Visualizing Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways that could be modulated by this compound, based on the known targets of related compounds.
Caption: Hypothesized inhibition of the PLK4 signaling pathway.
Caption: Hypothesized inhibition of the CDK9 signaling pathway.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the existing literature on structurally related aminopyrazine and aminopyrimidine derivatives provides a strong foundation for future research. The most probable mechanism of action involves the inhibition of protein kinases that are critical for cancer cell proliferation and survival. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a clear roadmap for the comprehensive investigation of this promising compound. Further studies are warranted to validate these hypotheses and to determine the precise molecular targets and therapeutic potential of this compound.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Therapeutic Potential of 5-(2-Methoxyethoxy)pyrazin-2-amine Awaiting Discovery
Despite its availability as a chemical building block, the specific biological activities and potential therapeutic targets of 5-(2-Methoxyethoxy)pyrazin-2-amine remain largely unexplored in publicly accessible scientific literature and patent databases. This in-depth analysis sought to elucidate the therapeutic landscape of this compound, but a comprehensive search revealed a significant gap in current knowledge, highlighting a potential opportunity for novel research and drug discovery.
Detailed searches for this compound, identified by its CAS number 710322-71-7, molecular formula C7H11N3O2, and molecular weight of approximately 169.18 g/mol , yielded primarily commercial listings from chemical suppliers.[1][2][3][4][5][6][7] These sources classify the compound as a "Protein Degrader Building Block," suggesting its potential utility in the synthesis of larger, more complex molecules, possibly for therapeutic applications such as targeted protein degradation. However, no specific therapeutic targets, quantitative biological data (e.g., IC50, Ki, EC50 values), or detailed experimental protocols involving this particular molecule were found.
The pyrazine core is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. However, the unique substitution of a 2-methoxyethoxy group at the 5-position and an amine group at the 2-position of the pyrazine ring in the compound of interest does not correspond to any well-characterized therapeutic agents or clinical candidates in the available literature.
This absence of specific biological data means that, at present, it is not possible to construct a detailed technical guide on the therapeutic targets of this compound. Further preclinical research, including target identification screens, in vitro binding assays, and in vivo efficacy studies, would be necessary to uncover its potential pharmacological profile and pave the way for any future therapeutic development.
Chemical Identity of this compound
| Property | Value |
| CAS Number | 710322-71-7[1][3][4] |
| Molecular Formula | C7H11N3O2[1][2] |
| Molecular Weight | 169.18 g/mol [2] |
| SMILES | COCCOC1=NC=C(N=C1)N[2] |
| Known Classification | Protein Degrader Building Block[1] |
References
- 1. calpaclab.com [calpaclab.com]
- 2. achmem.com [achmem.com]
- 3. This compound 95% - CAS:710322-71-7 - 如吉生物科技 [shruji.com]
- 4. eMolecules this compound | 710322-71-7 | MFCD13193283 | Fisher Scientific [fishersci.com]
- 5. Page loading... [guidechem.com]
- 6. This compound , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]
- 7. This compound , Package: 25mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
A Technical Guide to Leveraging 5-(2-Methoxyethoxy)pyrazin-2-amine in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the writing of this document, 5-(2-Methoxyethoxy)pyrazin-2-amine is not a widely documented building block for protein degraders in peer-reviewed literature. This guide, therefore, serves as a technical roadmap for researchers interested in exploring its potential. It outlines the scientific rationale, experimental workflows, and key assays required to characterize and validate a novel building block like this compound in the context of Targeted Protein Degradation (TPD).
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD agents, such as Proteolysis-Targeting Chimeras (PROTACs), trigger the complete removal of the target protein.
PROTACs are heterobifunctional molecules composed of three key components:
-
A warhead that binds to the protein of interest (POI).
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven pharmacology offers several advantages, including the potential to target proteins previously considered "undruggable".
The Potential of Pyrazine Scaffolds in TPD
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] Their unique electronic properties and ability to form various non-covalent interactions make them attractive scaffolds for drug design.[3][4] Several FDA-approved drugs contain a pyrazine core, highlighting their favorable pharmacological properties.[2]
The molecule this compound combines a pyrazine core with an ether linkage and a primary amine, offering multiple points for chemical modification. This makes it an intriguing candidate for exploration as a novel building block in PROTAC design, potentially as part of the linker or as a novel E3 ligase ligand.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a novel building block is the first step in its evaluation.
| Property | Value | Source |
| CAS Number | 710322-71-7 | [5] |
| Molecular Formula | C7H11N3O2 | [5] |
| Molecular Weight | 169.2 g/mol | [5] |
| Purity | ≥95% | [5] |
| Storage | Room temperature | [5] |
Workflow for Developing a Novel Protein Degrader
The process of developing a novel protein degrader is a systematic, multi-step process that involves design, synthesis, and rigorous biological evaluation.
Experimental Protocols
Synthesis of a Hypothetical PROTAC
The primary amine of this compound provides a convenient handle for conjugation. Below is a general protocol for a two-step amide coupling to synthesize a PROTAC.
Step 1: Coupling of Linker to this compound
-
Dissolve this compound (1.0 eq) and a suitable linker with a terminal carboxylic acid (e.g., a PEG linker) (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0-3.0 eq) to the solution.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Step 2: Coupling of Warhead to the Linker-Pyrazine Intermediate
-
Dissolve the purified linker-pyrazine intermediate (1.0 eq) and a warhead with a terminal carboxylic acid (1.1 eq) in anhydrous DMF.
-
Repeat the coupling procedure as described in Step 1.
-
Purify the final PROTAC product using preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[6]
Ternary Complex Formation Assay
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is crucial for efficient protein degradation.[][8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to assess this.
-
Reagents: Purified, tagged POI (e.g., His-tagged), purified, tagged E3 ligase complex (e.g., GST-tagged), terbium-conjugated anti-tag antibody (e.g., anti-His), and a fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST).[9]
-
Procedure:
-
In a microplate, add the tagged POI, tagged E3 ligase, and their corresponding antibodies.
-
Add serial dilutions of the synthesized PROTAC.
-
Incubate to allow complex formation.
-
Measure the TR-FRET signal on a compatible plate reader. An increase in the signal indicates the formation of the ternary complex.[9]
-
In Vitro Ubiquitination Assay
This assay confirms that the ternary complex is functional and leads to the ubiquitination of the POI.[10][11]
-
Reaction Mixture: In a microcentrifuge tube, combine 5X ubiquitination buffer (100 mM Tris-HCl, pH 7.5, 25 mM MgCl2, 2.5 mM DTT, 10 mM ATP), E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the E3 ligase, the POI, and the PROTAC.[12][13]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the POI. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI indicates a successful reaction.[12]
Cellular Protein Degradation Assay (Western Blot)
The definitive test for a PROTAC is its ability to induce the degradation of the target protein in a cellular context.[14][15]
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or a vehicle control for a set period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[16][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the POI. Also, probe with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).[14]
Quantitative Data Summary
The following tables present hypothetical data that would be generated from the key experiments to characterize a novel PROTAC.
Table 1: Ternary Complex Formation Data (TR-FRET)
| PROTAC Concentration (nM) | TR-FRET Signal (a.u.) |
| 0.1 | 150 |
| 1 | 500 |
| 10 | 2500 |
| 100 | 5000 |
| 1000 | 3000 |
| 10000 | 1000 |
Note: The bell-shaped curve, known as the "hook effect," is characteristic of PROTAC-induced ternary complex formation.[8]
Table 2: Cellular Degradation Parameters (Western Blot)
| Parameter | Value | Description |
| DC50 | 50 nM | Concentration at which 50% of the target protein is degraded. |
| Dmax | >90% | Maximum percentage of protein degradation achieved. |
Visualization of Key Processes
PROTAC Mechanism of Action
Logical Relationships in PROTAC Design
Conclusion
While this compound is not yet an established building block in TPD, its chemical structure presents an interesting opportunity for the development of novel protein degraders. By following a systematic approach of design, synthesis, and rigorous biochemical and cellular evaluation, researchers can effectively assess its potential. This guide provides a comprehensive framework of the necessary experimental protocols and a logical workflow to aid in the exploration of this and other novel chemical entities in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 8. Ternary Complex Formation [promega.sg]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
- 17. youtube.com [youtube.com]
Spectroscopic Characterization of 5-(2-Methoxyethoxy)pyrazin-2-amine: A Technical Guide
Introduction
5-(2-Methoxyethoxy)pyrazin-2-amine is a substituted pyrazine derivative of interest to researchers in medicinal chemistry and drug development. Pyrazine rings are key structural motifs in numerous biologically active compounds. A thorough understanding of the spectroscopic properties of novel pyrazine derivatives is crucial for their synthesis, purification, and structural elucidation. This technical guide presents a summary of expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound based on analogous compounds. It also provides detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the typical ¹H NMR, ¹³C NMR, and MS data for aminopyrazine and methoxypyrazine. These values can be used to predict the spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Typical ¹H NMR Spectral Data for Aminopyrazine and Methoxypyrazine
| Compound | Solvent | Chemical Shift (δ) ppm |
| Aminopyrazine | - | 8.13 (d, 1H), 7.89 (bs, 1H), 7.76 (d, 1H) |
| 2-Methoxypyrazine | CDCl₃ | Not explicitly detailed, but pyrazine protons typically appear in the 8.0-9.0 ppm range.[1] |
Table 2: Typical ¹³C NMR Spectral Data for Aminopyrazine and Methoxypyrazine
| Compound | Solvent | Chemical Shift (δ) ppm |
| Aminopyrazine | CDCl₃ | 155.9, 146.5, 131.5, 126.7 |
| 2-Methoxypyrazine | - | Data not readily available. |
For this compound, one would expect to see signals for the pyrazine ring protons, the amine protons, and the protons of the 2-methoxyethoxy group. The pyrazine protons would likely appear in the aromatic region (δ 7.0-8.5 ppm). The methylene protons of the ethoxy group would be expected around δ 3.5-4.5 ppm, and the methoxy protons as a singlet around δ 3.3 ppm. The amine protons would likely appear as a broad singlet.
Mass Spectrometry (MS)
Table 3: Typical Mass Spectrometry Data for Aminopyrazine and Methoxypyrazine
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| Aminopyrazine | ESI | 96.05[2] |
| 2-Methoxypyrazine | - | 111.05 |
The molecular weight of this compound is 169.18 g/mol . Therefore, in an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 170.19.
Experimental Protocols
The following are generalized protocols for acquiring NMR and MS spectra for novel organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the instrument.[3]
3.1.2. Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp and symmetrical peaks.[4]
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum using a pulse program such as 'zg30'.[4]
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum using a pulse program like 'zgpg30'.[4]
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
3.1.3. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure accurate integration.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Mass Spectrometry (MS)
3.2.1. Sample Preparation
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[5]
-
From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in an appropriate solvent for the chosen ionization method.[5] High concentrations of non-volatile salts should be avoided, especially for electrospray ionization (ESI).[5]
3.2.2. Data Acquisition
-
The specific parameters will depend on the mass spectrometer and ionization source used (e.g., ESI, APCI, EI).
-
For ESI-MS, the sample solution is typically introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties. For an amine-containing compound, positive ion mode is generally preferred.
-
Scan a mass range appropriate for the expected molecular weight of the compound.
3.2.3. Data Analysis
-
Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI, etc.).
-
Analyze the fragmentation pattern to gain structural information. Characteristic losses can provide clues about the different functional groups present in the molecule.
Signaling Pathways and Experimental Workflows
As of the last update, no specific signaling pathways involving this compound have been reported in the scientific literature. The biological activity of pyrazine derivatives is broad, and they have been investigated for various therapeutic applications.
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel pyrazine derivative.
Conclusion
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound based on data from related compounds. The detailed experimental protocols offer a starting point for researchers to obtain high-quality NMR and MS data for this and similar pyrazine derivatives. Accurate structural elucidation through these spectroscopic techniques is a critical step in the advancement of drug discovery and development programs involving novel heterocyclic compounds.
References
5-(2-Methoxyethoxy)pyrazin-2-amine: A Technical Overview for Research Applications
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability and potential research applications of the novel chemical compound 5-(2-Methoxyethoxy)pyrazin-2-amine. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this molecule for their studies. While published research specifically detailing the biological activity of this compound is not yet available, its structural features and classification as a "Protein Degrader Building Block" by some suppliers suggest a promising role in the rapidly evolving field of targeted protein degradation.
Commercial Availability and Chemical Properties
This compound is readily available for research purposes from several commercial chemical suppliers. The compound is typically offered with a purity of 95% or higher. Below is a summary of its key chemical properties and representative commercial availability.
| Property | Value |
| CAS Number | 710322-71-7 |
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 169.18 g/mol |
| Purity | ≥95% |
| Storage | Room temperature, in a dark, inert atmosphere |
Table 1: Chemical Properties of this compound
| Supplier | Package Size Options | Reported Purity |
| Achmem | 500 mg, 1 g, 5 g, 10 g | 95% |
| CP Lab Safety | 100 mg | min 95% |
| Laibo Chem | 250 mg, 1 g | 95% |
| Shanghai Ruji Biotechnology | Not specified | 95% |
Table 2: Commercial Availability of this compound Note: Pricing and stock availability are subject to change and should be verified with the respective suppliers.
Potential Application in Targeted Protein Degradation
The classification of this compound as a "Protein Degrader Building Block" suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Given its structure, this compound could potentially serve as a ligand for an E3 ligase or as a scaffold to which a target protein ligand and an E3 ligase ligand are attached. The pyrazine core is a common motif in medicinal chemistry and can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.
Hypothetical Experimental Workflow for PROTAC Development
The following diagram illustrates a general experimental workflow for the development and characterization of a PROTAC incorporating a novel building block such as this compound.
Experimental Protocols:
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR):
-
Immobilize the biotinylated target protein on a streptavidin-coated sensor chip.
-
Inject a constant concentration of the E3 ligase over the sensor surface.
-
In a separate experiment, inject the PROTAC molecule to assess its binding to the target protein.
-
To confirm ternary complex formation, inject the PROTAC and E3 ligase together over the target protein-coated surface. An increase in the binding response compared to the individual components indicates the formation of a ternary complex.
-
-
Target Protein Degradation Assay (Western Blot):
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the extent of target protein degradation.
-
Hypothetical Signaling Pathway of PROTAC-Mediated Protein Degradation
The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation, a process in which this compound could be a key component of the PROTAC molecule.
Conclusion
This compound is a commercially accessible and promising building block for chemical biology and drug discovery, particularly in the area of targeted protein degradation. While specific biological data for this compound is not yet in the public domain, its structural characteristics suggest it could be a valuable tool for researchers developing novel PROTACs and other chemical probes. The experimental workflows and conceptual pathways provided in this guide offer a framework for the potential investigation and application of this and similar molecules. Researchers are encouraged to explore the utility of this compound in their specific research contexts.
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This application note includes a step-by-step experimental procedure, a summary of required materials and reagents, and representative data for the synthesis. A graphical workflow is also provided for clarity.
Introduction
Pyrazine derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their presence in numerous biologically active molecules. The 2-aminopyrazine scaffold, in particular, serves as a crucial building block for the development of therapeutic agents targeting a range of diseases. The introduction of an alkoxy side chain, such as the 2-methoxyethoxy group, at the 5-position can significantly modulate the physicochemical properties and pharmacological activity of the parent molecule. The described protocol outlines a reliable method for the preparation of this compound from commercially available starting materials.
Reaction Principle
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient pyrazine ring of 5-chloro-2-aminopyrazine is susceptible to attack by nucleophiles. The reaction involves the displacement of the chloro substituent by the 2-methoxyethoxide anion. The alkoxide is generated in situ by reacting 2-methoxyethanol with a strong base, such as sodium hydride. The electron-donating amino group at the 2-position facilitates the substitution at the 5-position.
Experimental Protocol
This protocol details the synthesis of this compound from 5-chloro-2-aminopyrazine and 2-methoxyethanol.
Materials:
-
5-chloro-2-aminopyrazine
-
2-methoxyethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Alkoxide: To a dry round-bottom flask under an inert atmosphere, add 2-methoxyethanol (3.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of sodium 2-methoxyethoxide.
-
Nucleophilic Aromatic Substitution: To the freshly prepared sodium 2-methoxyethoxide solution, add 5-chloro-2-aminopyrazine (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 66 °C in THF) and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
Table 1: Reagent Quantities for a Representative Synthesis
| Reagent | Molar Mass ( g/mol ) | Molarity/Purity | Density (g/mL) | Amount | Moles (mmol) | Equivalents |
| 5-chloro-2-aminopyrazine | 129.55 | >98% | - | 1.0 g | 7.72 | 1.0 |
| 2-methoxyethanol | 76.09 | >99% | 0.965 | 1.76 g (1.83 mL) | 23.16 | 3.0 |
| Sodium Hydride | 24.00 | 60% in oil | - | 0.37 g | 9.26 | 1.2 |
| Anhydrous THF | - | - | 0.889 | 50 mL | - | - |
Table 2: Representative Yield and Characterization Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%)* | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | Mass Spec (ESI-MS) m/z |
| This compound | C₇H₁₁N₃O₂ | 169.18 | Off-white to pale yellow solid | 65-80 | 7.65 (s, 1H), 7.58 (s, 1H), 4.45 (br s, 2H), 4.28 (t, J=4.8 Hz, 2H), 3.71 (t, J=4.8 Hz, 2H), 3.42 (s, 3H) | 170.1 [M+H]⁺ |
*Note: The yield is representative for analogous SNAr reactions on chloropyrazines and may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Purification of 5-(2-Methoxyethoxy)pyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the purification of 5-(2-Methoxyethoxy)pyrazin-2-amine, a key building block in the synthesis of advanced therapeutic agents such as Proteolysis-Targeting Chimeras (PROTACs). Due to the presence of a primary amine and an ether linkage on the pyrazine core, specific challenges such as peak tailing in chromatography and difficulty in crystallization may arise. The following protocols for column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC) are designed to yield high-purity material suitable for downstream applications in drug discovery and development.
Introduction
This compound is a heterocyclic amine that serves as a valuable intermediate in medicinal chemistry. Its structural motifs are incorporated into molecules designed for targeted protein degradation, a novel therapeutic modality with broad applications. The purity of this building block is paramount, as impurities can lead to side reactions, lower yields of the final product, and introduce confounding variables in biological assays. These notes provide robust methods for purifying this compound, ensuring its quality for sensitive applications.
Purification Strategies Overview
The purification of polar, amine-containing heterocyclic compounds like this compound typically involves a multi-step approach. An initial crude purification is often performed using liquid-liquid extraction followed by a more rigorous purification via column chromatography or recrystallization. High-Performance Liquid Chromatography (HPLC) is primarily used for final purity assessment.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical outcomes for the purification of aminopyrazine derivatives. Note that specific values for this compound may require empirical optimization.
| Purification Technique | Stationary/Mobile Phase or Solvent System | Typical Purity Achieved | Typical Recovery Yield | Primary Application | Notes |
| Flash Column Chromatography | Silica Gel with Hexane/Ethyl Acetate/Methanol gradient + 0.5% Triethylamine | >95% | 70-90% | Bulk purification of crude material | Addition of a basic modifier like triethylamine is crucial to prevent peak tailing. |
| Recrystallization | Isopropanol/Heptane or Ethyl Acetate/Hexane | >98% | 50-80% | Final purification of semi-pure material | Solvent choice is critical and must be determined experimentally. |
| Preparative HPLC | C18 silica with Acetonitrile/Water gradient + 0.1% Formic Acid | >99% | Variable | High-purity, small-scale purification | Used when very high purity is required for analytical standards or sensitive assays. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes the purification of crude this compound using a standard silica gel column with a basic modifier to improve separation and recovery.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column, flasks, and fraction collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in dichloromethane or ethyl acetate and spot it on a TLC plate. Develop the plate using a solvent system such as 70:30 Ethyl Acetate:Hexane with 0.5% TEA to determine the Rf value of the product and impurities. The ideal Rf for column separation is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally provides better separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% TEA). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing methanol if necessary. A typical gradient might be from 100% Hexane to 100% Ethyl Acetate, followed by 0-10% Methanol in Ethyl Acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol is suitable for the final purification of the compound after an initial clean-up by chromatography. The choice of solvent is critical and may require screening of several solvent systems.
Materials:
-
Semi-pure this compound
-
Recrystallization solvents (e.g., Isopropanol, Heptane, Ethyl Acetate, Hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the compound and a few drops of a potential recrystallization solvent (e.g., isopropanol). Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (e.g., isopropanol/heptane) can also be effective.
-
Dissolution: Place the semi-pure compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., isopropanol) required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a two-solvent system, add the second solvent (the "anti-solvent," e.g., heptane) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the first solvent to redissolve the precipitate before allowing it to cool slowly.
-
Crystal Growth: Allow the solution to stand undisturbed to promote the formation of large crystals. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: HPLC for Purity Analysis
This protocol provides a method for determining the final purity of the synthesized this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water |
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared sample solution.
-
Run the gradient method and record the chromatogram.
-
Calculate the purity of the sample based on the relative peak area of the main component.
Visualizations
Experimental Workflow for Purification
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
Application Notes & Protocols for the Analytical Characterization of 5-(2-Methoxyethoxy)pyrazin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-(2-Methoxyethoxy)pyrazin-2-amine is a substituted pyrazine derivative of interest in pharmaceutical and chemical research. Comprehensive characterization is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Detection: Monitor the elution profile at a wavelength determined by the UV spectrum of the compound (a preliminary scan is recommended).
Data Presentation:
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~280 nm (to be confirmed by UV scan) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Given the structure of this compound, it should be amenable to GC-MS analysis.
Experimental Protocol:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: A split/splitless injector is typically used.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard for creating a library-searchable mass spectrum.
Data Presentation:
Table 2: GC-MS Operating Conditions
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between atoms and confirm the structure.
-
Data Presentation:
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Position (tentative) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyrazine-H | 7.5 - 8.0 (2H, m) | ~140-155 |
| -NH₂ | ~6.5 (2H, br s) | - |
| -O-CH₂-CH₂-O- | ~4.3 (2H, t), ~3.7 (2H, t) | ~70, ~68 |
| -O-CH₃ | ~3.3 (3H, s) | ~58 |
Note: These are predicted values based on similar structures and may vary.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight of the compound and can provide fragmentation information that supports its structure.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, which can be a standalone instrument with a direct infusion probe or coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization Technique: Electrospray Ionization (ESI) is suitable for LC-MS, while Electron Ionization (EI) is used in GC-MS.
-
Analysis:
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern for structural confirmation.
-
Data Presentation:
Table 4: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 169.18 g/mol |
| [M+H]⁺ (ESI) | m/z 170.0924 |
| Key Fragments (EI) | Fragments corresponding to the loss of the methoxyethoxy side chain and parts of the pyrazine ring. |
Visualizations
References
Application Notes and Protocols for Evaluating 5-(2-Methoxyethoxy)pyrazin-2-amine in Kinase Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prominent targets for therapeutic intervention. The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically successful kinase inhibitors.[1][2][3] Compounds containing the aminopyrazine moiety, such as 5-(2-Methoxyethoxy)pyrazin-2-amine, represent a promising avenue for the development of novel, potent, and selective kinase inhibitors.
These application notes provide a comprehensive guide for the evaluation of this compound and other novel pyrazine derivatives as potential kinase inhibitors. This document outlines detailed protocols for both biochemical and cell-based assays, essential for determining the compound's potency, selectivity, and cellular efficacy. The successful development of kinase inhibitors relies on robust and reproducible assay methodologies to translate promising biochemical hits into effective cellularly active compounds.[4][5]
Biochemical Kinase Assays: Determining In Vitro Potency and Selectivity
Biochemical assays are fundamental for the initial characterization of a compound's inhibitory activity against purified kinases.[6] These assays directly measure the compound's ability to interfere with the kinase's catalytic activity in a controlled, cell-free environment. This section details a protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases using a luminescence-based ADP-Glo™ Kinase Assay.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used to generate a luminescent signal via a luciferase reaction. A decrease in the luminescent signal in the presence of an inhibitor indicates inhibition of the kinase.[7]
Experimental Protocol: ADP-Glo™ Kinase Assay
Materials:
-
This compound (Test Compound)
-
Recombinant Kinases (e.g., a panel of cancer-relevant kinases)
-
Kinase-specific substrates (peptides or proteins)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (specific to each kinase)
-
ATP
-
DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO. For a 10-point dose-response curve, a 3-fold serial dilution starting from 1 mM is recommended.
-
Prepare a final compound plate by diluting the compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., 1%).
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for each kinase) to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Hypothetical IC50 Data
The following table summarizes hypothetical IC50 values for this compound against a panel of representative kinases. This structured format allows for a clear comparison of the compound's potency and selectivity profile.
| Kinase Target | IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 80 |
| Kinase E | 1,200 |
Biochemical Assay Workflow Diagram
Caption: Workflow for biochemical kinase inhibitor screening.
Cell-Based Kinase Assays: Assessing Cellular Potency and Mechanism of Action
While biochemical assays are crucial for initial screening, cell-based assays are essential to confirm that a compound can effectively inhibit its target within a complex cellular environment.[5][8][9] These assays provide more biologically relevant data on the compound's permeability, stability, and on-target engagement.
Cellular Phosphorylation Assay via Western Blotting
This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of a downstream substrate of a target kinase in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate ligand before lysis.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
-
MTT Incubation and Solubilization:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.
-
Data Presentation: Hypothetical Cellular Assay Data
The following table presents hypothetical data on the cellular activity of this compound.
| Cell Line | Target Pathway Inhibition (EC50, µM) | Cell Viability (GI50, µM) |
| Cell Line A (Kinase A dependent) | 0.5 | 1.2 |
| Cell Line B (Kinase A independent) | > 50 | > 50 |
Signaling Pathway and Cellular Assay Workflow Diagrams
Caption: A generic receptor tyrosine kinase signaling pathway.
Caption: Workflow for a cell-based phosphorylation assay.
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of this compound as a potential kinase inhibitor. By systematically applying these biochemical and cell-based assays, researchers can effectively characterize the compound's potency, selectivity, and cellular mechanism of action, which are critical steps in the drug discovery and development pipeline. The combination of in vitro and cellular data will enable a comprehensive understanding of the therapeutic potential of novel pyrazine-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. domainex.co.uk [domainex.co.uk]
- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Derivatization of 5-(2-Methoxyethoxy)pyrazin-2-amine in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the derivatization of 5-(2-Methoxyethoxy)pyrazin-2-amine to explore its structure-activity relationship (SAR). The protocols outlined below describe key synthetic transformations to generate a library of analogs for biological screening. The primary focus of these derivatizations is the modification of the 2-amino group and further functionalization of the pyrazine core, leveraging the known importance of these positions in the biological activity of related pyrazine-containing molecules.
Introduction
Pyrazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 2-aminopyrazine scaffold, in particular, is a privileged structure found in numerous clinically approved kinase inhibitors.[1] The strategic derivatization of the lead compound, this compound, is a critical step in optimizing its potency, selectivity, and pharmacokinetic profile. This document outlines protocols for N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions to generate a diverse set of derivatives for SAR studies.
Derivatization Strategies
The derivatization strategy for this compound focuses on three primary modifications:
-
N-Acylation of the 2-amino group: Introduction of various acyl groups to probe the effect of hydrogen bond donors and acceptors, as well as steric bulk, in the vicinity of the amino group.
-
N-Alkylation of the 2-amino group: Introduction of alkyl substituents to explore the impact of basicity and lipophilicity at this position.
-
Modification of the Pyrazine Core: While the starting material has a methoxyethoxy group at the 5-position, further diversity can be achieved by synthesizing analogs with different substituents at this and other positions on the pyrazine ring. This often requires starting from a halogenated pyrazine precursor and employing cross-coupling reactions.
A general workflow for the synthesis and evaluation of derivatives is depicted below.
Caption: A generalized workflow for the derivatization of this compound and subsequent SAR analysis.
Experimental Protocols
General Protocol for N-Acylation
This protocol describes the reaction of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine (1.5 eq) to the solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired N-acyl derivative.
General Protocol for Reductive Amination (N-Alkylation)
This protocol describes the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.
Materials:
-
This compound
-
Aldehyde or ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE or MeOH, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to 1 hour to allow for imine formation.
-
Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-alkylated derivative.
Protocol for Suzuki-Miyaura Cross-Coupling of a 5-Chloropyrazin-2-amine Analog
This protocol is for the derivatization of the pyrazine ring itself, starting from a chlorinated precursor to introduce new aryl or heteroaryl groups. This would be a next step in diversification if the initial N-alkylation/acylation proves fruitful.
Materials:
-
5-Chloro-pyrazin-2-amine (or a derivative thereof)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine the 5-chloro-pyrazin-2-amine derivative (1 eq), the boronic acid (1.2 eq), and the base (2 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Structure-Activity Relationship (SAR) Data Presentation
The following table presents hypothetical SAR data for a series of derivatives based on the general scaffolds discussed, with a focus on kinase inhibition, a common target for pyrazine derivatives. The data is presented to illustrate how quantitative results can be structured for easy comparison. The biological activity is represented by the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | R¹ (at N-2) | R² (at C-5) | Kinase Target | IC₅₀ (nM) |
| Lead-01 | H | -OCH₂CH₂OCH₃ | Kinase X | 5,200 |
| DA-01 | -C(O)CH₃ | -OCH₂CH₂OCH₃ | Kinase X | 2,500 |
| DA-02 | -C(O)Ph | -OCH₂CH₂OCH₃ | Kinase X | 850 |
| DA-03 | -C(O)-(4-F-Ph) | -OCH₂CH₂OCH₃ | Kinase X | 420 |
| DA-04 | -CH₂Ph | -OCH₂CH₂OCH₃ | Kinase X | 1,200 |
| DA-05 | -CH₂(c-propyl) | -OCH₂CH₂OCH₃ | Kinase X | 3,100 |
| DA-06 | H | Phenyl | Kinase X | 980 |
| DA-07 | H | 4-Fluorophenyl | Kinase X | 650 |
Signaling Pathway
Many pyrazine-based compounds are known to be inhibitors of protein kinases, which play a crucial role in cellular signaling pathways that regulate cell proliferation, survival, and differentiation.[1] For instance, derivatives of 2-aminopyrazine have been identified as potent inhibitors of Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response. Inhibition of Chk1 can lead to the abrogation of cell cycle checkpoints, sensitizing cancer cells to DNA-damaging agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine. The information is presented in a practical question-and-answer format to help you optimize your experimental workflow and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and industrially applicable method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2-amino-5-chloropyrazine with 2-methoxyethanol in the presence of a strong base. This approach is a variation of the Williamson ether synthesis adapted for an electron-deficient heteroaromatic system.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 2-amino-5-chloropyrazine and 2-methoxyethanol. You will also require a suitable strong base, such as sodium hydride (NaH) or potassium tert-butoxide, and an appropriate aprotic polar solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
Q3: Why is a strong base necessary for this reaction?
A3: A strong base is required to deprotonate the hydroxyl group of 2-methoxyethanol, forming the more nucleophilic alkoxide anion (2-methoxyethoxide). This anion readily attacks the electron-deficient pyrazine ring at the carbon bearing the chlorine atom, leading to the substitution reaction.
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve it?
A4: Low yields in this synthesis can arise from several factors. Below is a systematic guide to troubleshooting this issue.
-
Insufficient Base or Incomplete Deprotonation: The reaction's success hinges on the formation of the 2-methoxyethoxide nucleophile.
-
Solution: Ensure you are using at least one equivalent of a strong, anhydrous base like sodium hydride (NaH). If using NaH, ensure it is fresh and has been handled under an inert atmosphere to prevent deactivation by moisture. Allow sufficient time for the alkoxide to form before adding the 2-amino-5-chloropyrazine.
-
-
Suboptimal Reaction Temperature: The SNAr reaction on the pyrazine ring requires sufficient thermal energy to overcome the activation barrier.
-
Solution: The reaction is typically heated. An initial temperature range of 80-100 °C is a good starting point. If the yield is low, consider incrementally increasing the temperature, for instance, to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid product degradation at excessively high temperatures.
-
-
Poor Quality of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions.
-
Solution: Ensure the 2-amino-5-chloropyrazine is of high purity (typically >98%).[1] Water content in the 2-methoxyethanol or the solvent can quench the strong base and inhibit the reaction. Use anhydrous solvents and reagents whenever possible.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in solvating the intermediate and influencing the reaction rate.
-
Solution: Aprotic polar solvents like DMF, DMSO, or Dioxane are generally effective for this type of reaction. They can solvate the cationic counter-ion of the alkoxide, enhancing the nucleophilicity of the oxygen anion.
-
Formation of Impurities and Purification Challenges
Q5: I am observing multiple spots on my TLC, and purification of the final product is difficult. How can I minimize side products?
A5: The formation of multiple products is a common challenge in pyrazine chemistry. Here are some strategies to enhance selectivity and simplify purification:
-
Side Reactions: One possible side reaction is the di-substitution on the pyrazine ring if starting with a di-halo-pyrazine, or reaction of the amino group. However, given the starting material 2-amino-5-chloropyrazine, the primary concern is incomplete reaction or degradation.
-
Solution: Careful monitoring of the reaction time is crucial. Stopping the reaction too early will leave unreacted starting material, while prolonged heating at high temperatures may lead to degradation of the product. Use TLC or LC-MS to determine the optimal reaction endpoint.
-
-
Purification Strategy: The product, being an amine, can be basic, which can affect its behavior on silica gel chromatography.
-
Solution: If you observe streaking on your TLC plates, consider adding a small amount of a basic modifier like triethylamine (e.g., 1%) to your eluent system during column chromatography. This can improve the peak shape and separation. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be an effective method for obtaining highly pure product.
-
Data Presentation
The following tables summarize typical reaction conditions and their impact on yield for the synthesis of 5-alkoxypyrazin-2-amines, which can be used as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Base and Solvent on Yield
| Entry | Starting Material | Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-amino-5-chloropyrazine | 2-Methoxyethanol | NaH | DMF | 80 | 12 | Moderate |
| 2 | 2-amino-5-chloropyrazine | 2-Methoxyethanol | NaH | DMSO | 80 | 12 | Moderate-Good |
| 3 | 2-amino-5-chloropyrazine | 2-Methoxyethanol | K2CO3 | DMF | 120 | 24 | Low |
| 4 | 2-amino-5-chloropyrazine | 2-Methoxyethanol | t-BuOK | THF | 65 | 18 | Moderate |
Note: Yields are qualitative estimates based on general principles of similar reactions and should be optimized experimentally.
Experimental Protocols
Key Experiment: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
-
2-amino-5-chloropyrazine
-
2-Methoxyethanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous DMF to the flask, followed by the dropwise addition of 2-methoxyethanol (1.5 equivalents) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 2-methoxyethoxide.
-
Add 2-amino-5-chloropyrazine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Caption: Putative role of the target compound as a PDE10A inhibitor.
References
Technical Support Center: Synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine. The information is designed to help identify and mitigate the formation of common side products and impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products. The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. Two primary routes are commonly employed, each with its own set of potential byproducts.
Route A: From 2,5-Dichloropyrazine
This two-step synthesis involves the initial reaction of 2,5-dichloropyrazine with 2-methoxyethanol, followed by amination.
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Presence of a di-substituted byproduct, 2,5-bis(2-methoxyethoxy)pyrazine. | Excess of 2-methoxyethanol or its alkoxide; prolonged reaction time or high temperature in the first step. | Carefully control the stoichiometry, using a slight excess of 2,5-dichloropyrazine. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted intermediate is maximized. Lowering the reaction temperature may also improve selectivity. |
| Isomeric impurity: 2-(2-methoxyethoxy)-5-chloropyrazine. | While the 2-position is generally more reactive, some substitution at the 5-position can occur. | Optimize reaction conditions (solvent, temperature, base) to favor substitution at the desired position. Purification by column chromatography is often necessary to separate these isomers. |
| Residual 2-chloro-5-(2-methoxyethoxy)pyrazine in the final product. | Incomplete amination in the second step. | Ensure the use of a sufficient excess of the ammonia source (e.g., aqueous ammonia, ammonia in a sealed tube). Increase reaction time or temperature for the amination step, while monitoring for potential degradation. |
| Formation of dark, resinous material. | Decomposition of starting materials or intermediates at high temperatures. | Conduct the reaction at the lowest effective temperature. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Route B: From 2-Amino-5-chloropyrazine
This more direct, one-step approach involves the reaction of 2-amino-5-chloropyrazine with the sodium salt of 2-methoxyethanol (sodium 2-methoxyethoxide).
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Unreacted 2-amino-5-chloropyrazine in the final product. | Incomplete reaction due to insufficient base, time, or temperature. | Ensure complete deprotonation of 2-methoxyethanol by using a slight excess of a strong base (e.g., sodium hydride). Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC or LC-MS. |
| Low yield of the desired product. | Competing side reactions or degradation. | Use an anhydrous solvent to prevent quenching of the alkoxide. Maintain an inert atmosphere. Optimize the reaction temperature to balance reaction rate and product stability. |
| Presence of unknown impurities. | Potential side reactions involving the amino group, although less likely under basic conditions. | Characterize the impurities using techniques like NMR and mass spectrometry to understand their origin. Adjusting the base and solvent system may help minimize these side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when synthesizing this compound from 2,5-dichloropyrazine?
A1: The most prevalent side product is often the di-substituted pyrazine, 2,5-bis(2-methoxyethoxy)pyrazine. This arises from the reaction of the mono-substituted intermediate with a second molecule of the 2-methoxyethoxide. Careful control of stoichiometry and reaction conditions is crucial to minimize its formation.
Q2: How can I confirm the identity of the side products?
A2: The most effective methods for identifying side products are mass spectrometry (MS) to determine the molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the structure. Comparing the spectral data with that of the expected product and potential impurities will help in their identification.
Q3: Is it possible for the methoxyethoxy group to be cleaved during the reaction?
A3: While less common under typical SNAr conditions, cleavage of the ether linkage is a possibility if harsh acidic or basic conditions are employed, especially at elevated temperatures for prolonged periods. If you suspect this is occurring, it is advisable to use milder reaction conditions.
Q4: Can the amino group of 2-amino-5-chloropyrazine react with the chloro-position of another molecule?
A4: Self-condensation of 2-amino-5-chloropyrazine to form a dimer is a potential side reaction, particularly at high temperatures. This can be minimized by using a sufficient excess of the 2-methoxyethoxide nucleophile and maintaining a moderate reaction temperature.
Experimental Protocols
A detailed experimental protocol for the synthesis of 2-amino-5-chloropyrazine, a key intermediate, is available.[1] The synthesis of this compound would then proceed via a nucleophilic aromatic substitution reaction as outlined in the troubleshooting guide.
Synthesis of 2-Amino-5-chloropyrazine (as an intermediate):
A common method involves the chlorination of a pyrazine precursor followed by amination. For instance, 2,5-dichloropyrazine can be reacted with aqueous ammonia and hydrazine monohydrate under reflux to yield 2-amino-5-chloropyrazine.[2]
Visualizations
The following diagrams illustrate the potential reaction pathways and the formation of common side products in the synthesis of this compound.
References
troubleshooting 5-(2-Methoxyethoxy)pyrazin-2-amine purification by chromatography
Welcome to the technical support center for the chromatographic purification of 5-(2-Methoxyethoxy)pyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound by silica gel chromatography?
A1: The primary challenge stems from the basic nature of the pyrazine-2-amine moiety. The silica gel stationary phase is acidic due to surface silanol groups (Si-OH). This can lead to strong interactions with the basic analyte, resulting in several issues:
-
Peak Tailing: Strong binding causes the compound to elute slowly and asymmetrically from the column, leading to broad peaks and poor separation from impurities.[1]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound may not elute from the column at all, leading to low recovery.[1]
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Compound Degradation: The acidic environment of the silica gel can potentially degrade sensitive molecules.[1][2]
Q2: I am observing an impurity that is difficult to separate from the target compound. What could it be?
A2: A common impurity in pyrazine synthesis is the formation of imidazole derivatives, which can sometimes have similar polarities to the desired pyrazine product, making them difficult to separate.[2][3] Depending on the synthetic route, unreacted starting materials or other side-products could also be present.
Q3: Is recrystallization a viable method for purifying this compound?
A3: Yes, recrystallization can be a very effective purification technique for solid compounds like this compound, especially for removing baseline impurities or as a final polishing step after chromatography.[2][4] Success depends on finding a suitable solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[4][5]
Q4: My compound appears to be degrading on the column. How can I confirm this and what should I do?
A4: To confirm degradation on silica, you can perform a simple 2D TLC analysis. Spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. If new spots appear that were not in the initial crude mixture, it suggests degradation.[1] To mitigate this, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a basic modifier in the mobile phase.[1][6]
Troubleshooting Guide for Column Chromatography
This guide addresses specific problems you may encounter during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution of Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Structurally similar impurities. | - Optimize Mobile Phase: Use TLC to screen for a solvent system that provides good separation (aim for a target Rf of 0.2-0.4). Try a shallow gradient during elution.[3]- Reduce Sample Load: Overloading the column is a common cause of poor separation.[3]- Change Stationary Phase: If silica gel fails, consider using alumina or a modified silica like amino-propyl functionalized silica gel.[4][6] |
| Significant Peak Tailing | - Strong acid-base interaction between the basic amine and acidic silica gel. | - Use a Basic Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (e.g., 0.1-1%). This will neutralize the acidic sites on the silica.[7]- Use Amino-Functionalized Silica: This stationary phase is inherently less acidic and is designed for purifying basic compounds.[6] |
| Low or No Recovery of Compound | - Irreversible adsorption to the silica gel.- Compound is too polar and is not eluting with the current mobile phase. | - Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase).- Use a Basic Modifier: As with tailing, adding a base can disrupt the strong binding and improve recovery.- Switch to a Different Stationary Phase: Consider reverse-phase (C18) chromatography if the compound is sufficiently non-polar. |
| Compound "Oils Out" During Recrystallization | - The solution is too supersaturated or is cooling too quickly.- The boiling point of the solvent is higher than the melting point of the compound. | - Slow Down Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath.[4][5]- Add More Solvent: You may have too little solvent. Add a small amount of hot solvent to redissolve the oil and attempt to recrystallize again.- Use a Lower-Boiling Point Solvent System. [1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
This method is a good starting point for the purification of this compound.
-
Mobile Phase Selection:
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Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
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Add ~0.5% triethylamine (TEA) to the TLC solvent system to simulate column conditions and check for improved spot shape.
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Aim for an Rf value of approximately 0.3 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 99% Hexane / 1% Ethyl Acetate + 0.5% TEA).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
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Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
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Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol can be used after chromatography for further purification or as a primary method if impurities are minimal.
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent required to just dissolve the solid completely.
-
-
Hot Filtration (Optional):
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If there are insoluble impurities or colored material, perform a hot filtration through a fluted filter paper to remove them. If using charcoal to decolorize, add it to the hot solution and boil for a few minutes before filtering.[4]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.[5]
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
Caption: Troubleshooting logic for chromatography purification issues.
Caption: Decision workflow for purifying the target compound.
References
optimizing reaction conditions for 5-(2-Methoxyethoxy)pyrazin-2-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the nucleophilic aromatic substitution (SNAr) of 5-chloropyrazin-2-amine with 2-methoxyethanol.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Deprotonation of 2-Methoxyethanol | Ensure the base used (e.g., NaH, K₂CO₃, DIPEA) is fresh and added in sufficient molar excess (typically 1.1-2.0 equivalents) to completely form the alkoxide nucleophile. For solid bases like NaH and K₂CO₃, ensure the reaction mixture is stirred vigorously to facilitate the reaction. |
| Low Reactivity of Starting Materials | The pyrazine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atoms. However, the amino group at the 2-position is electron-donating, which can slightly reduce the reactivity of the C5 position. Consider increasing the reaction temperature or using a more polar aprotic solvent like DMSO to enhance the reaction rate. |
| Decomposition of Reactants or Product | Prolonged exposure to high temperatures or strongly basic conditions can lead to degradation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Use a milder base if degradation is suspected. |
| Poor Quality of Reagents | Use anhydrous solvents and ensure 5-chloropyrazin-2-amine is pure. Moisture can quench the base and hinder the formation of the nucleophile. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Dialkoxylation | If an excess of 2-methoxyethanol and base is used, a second substitution at another position on the pyrazine ring might occur, though less likely at the 2-amino position. Use a controlled stoichiometry of the alcohol and base (e.g., 1.05-1.2 equivalents). |
| Hydrolysis of the Chloro Group | Traces of water in the reaction mixture can lead to the formation of 5-hydroxypyrazin-2-amine. Ensure all reagents and solvents are anhydrous. |
| Reaction with the Amino Group | While the primary reaction is at the C-Cl bond, side reactions involving the amino group are possible under harsh conditions. Use moderate temperatures and avoid excessively strong bases. |
Issue 3: Difficult Purification
| Potential Cause | Troubleshooting Step |
| Product is Highly Polar | The presence of the amino and ether functionalities can make the product highly polar, leading to difficult separation from polar side products or baseline streaking on silica gel chromatography. Consider using a different stationary phase (e.g., alumina) or a reverse-phase chromatography system. |
| Product is an Oil | If the product does not crystallize, purification by column chromatography is the primary method. Ensure the correct solvent system is chosen for good separation.[1] |
| Co-elution with Starting Material | Optimize the mobile phase for column chromatography to achieve better separation between the starting material and the product. A gradient elution might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The 2-methoxyethoxide ion, generated in situ by reacting 2-methoxyethanol with a base, acts as the nucleophile. It attacks the electron-deficient carbon atom of the pyrazine ring that is bonded to the chlorine atom, forming a Meisenheimer complex. The subsequent departure of the chloride ion yields the final product.
Q2: Which base is most suitable for this reaction?
A2: Several bases can be used. Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the alcohol. Potassium carbonate (K₂CO₃) is a milder and safer alternative. Organic bases like N,N-diisopropylethylamine (DIPEA) can also be employed, often in combination with a polar aprotic solvent. The choice of base can influence the reaction rate and yield, and may require optimization.
Q3: What are the recommended solvents for this synthesis?
A3: Anhydrous polar aprotic solvents are generally preferred as they can solvate the alkoxide and facilitate the SNAr reaction. Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). DMSO is often used for less reactive substrates due to its high polarity and boiling point.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A spot for the starting material (5-chloropyrazin-2-amine) and a new, typically more polar, spot for the product should be observed. The reaction is considered complete when the starting material spot is no longer visible.
Q5: What are the typical purification methods for this compound?
A5: The most common purification method is column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the product and any impurities. A mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Crystallization from a suitable solvent system can be used if the product is a solid.
Data Presentation
The following table provides representative data on how reaction conditions can influence the yield of this compound. Note that these are illustrative values and actual results may vary.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | THF | 65 | 12 | 75 |
| 2 | K₂CO₃ (2.0) | DMF | 100 | 24 | 68 |
| 3 | DIPEA (1.5) | DMSO | 120 | 18 | 82 |
| 4 | NaH (1.2) | Dioxane | 100 | 12 | 70 |
Experimental Protocols
Synthesis of this compound
Materials:
-
5-chloropyrazin-2-amine
-
2-Methoxyethanol (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 2-methoxyethanol (1.1 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
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Add 5-chloropyrazin-2-amine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by TLC.
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Once the reaction is complete (typically after 12-24 hours), cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
References
Technical Support Center: Resolving Solubility Issues with 5-(2-Methoxyethoxy)pyrazin-2-amine in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-(2-Methoxyethoxy)pyrazin-2-amine during experimental assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What is the likely cause?
A1: This is a common issue known as compound "crashing out" or precipitation upon solvent shift. This compound, like many organic molecules, is significantly more soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) than in aqueous buffers. When a concentrated DMSO stock is diluted into an aqueous medium, the abrupt change in solvent polarity can drastically reduce the compound's solubility, causing it to precipitate.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: While experimental data for this specific compound is not widely available, we can infer its properties from its structure. Key properties influencing solubility include:
-
Polarity and Lipophilicity (logP): The presence of both polar (amine, ether, pyrazine nitrogens) and nonpolar (ethyl and methyl groups) moieties gives the molecule an intermediate polarity. Its predicted lipophilicity will determine its preference for organic versus aqueous phases.
-
pKa: The pyrazin-2-amine moiety is basic, meaning it can be protonated at acidic pH. The pKa of the conjugate acid will determine the pH range at which the compound is ionized and potentially more soluble in water.
-
Crystal Lattice Energy: The energy required to break the solid-state crystal structure of the compound also affects its solubility.
Q3: What is the maximum recommended final concentration of DMSO in my assay?
A3: To minimize the risk of compound precipitation and to avoid solvent-induced artifacts or toxicity in biological assays, the final concentration of DMSO should be kept as low as possible, ideally below 1% (v/v). For sensitive cell-based assays, a final DMSO concentration of less than 0.1% is often recommended.
Q4: How can I determine the kinetic solubility of this compound in my specific assay buffer?
A4: A kinetic solubility assay can be performed to estimate the solubility of the compound under your specific experimental conditions. This typically involves preparing serial dilutions of a concentrated DMSO stock of the compound in your assay buffer and monitoring for the formation of precipitate. A detailed protocol for a turbidimetric kinetic solubility assay is provided in the Experimental Protocols section.[1][2][3][4][5]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
This is a common manifestation of low kinetic solubility. The following troubleshooting steps can be taken:
| Potential Cause | Recommended Solution | Rationale |
| High Supersaturation | Decrease the final concentration of the compound in the assay. | The compound may be soluble at a lower concentration. |
| Rapid Solvent Shift | Employ a serial dilution strategy. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. | A more gradual change in solvent polarity can prevent the compound from crashing out of solution. |
| Low Kinetic Solubility | Increase the mixing energy upon dilution (e.g., vortexing, rapid pipetting). | Improved mixing can help to keep the compound in solution for a longer period. |
Issue 2: Compound precipitates over the course of the assay.
This may indicate that the compound concentration is above its thermodynamic solubility limit under the assay conditions.
| Potential Cause | Recommended Solution | Rationale |
| Thermodynamic Insolubility | Lower the final compound concentration to a level below its determined solubility limit. | The compound will remain in solution throughout the assay at a lower, more stable concentration. |
| Temperature Fluctuations | Ensure all assay components and the experimental environment are maintained at a constant, controlled temperature. | Changes in temperature can affect solubility, potentially leading to precipitation. |
| Compound Instability | Assess the stability of the compound in the assay buffer over the time course of the experiment. | Degradation products may be less soluble than the parent compound. If instability is an issue, consider a shorter assay incubation time. |
Experimental Protocols
Protocol 1: Turbidimetric Kinetic Solubility Assay
This protocol provides a method to estimate the kinetic solubility of this compound in your assay buffer.
Materials:
-
This compound
-
100% DMSO
-
Your specific aqueous assay buffer
-
96-well clear-bottom microplate
-
Microplate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect turbidity.
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Set up the Dilution Plate:
-
Add 100 µL of your assay buffer to wells in columns 2-12 of a 96-well plate.
-
Add 200 µL of your assay buffer to the wells in column 1.
-
-
Prepare the Dilution Series:
-
Add 4 µL of the 10 mM DMSO stock solution to the wells in column 1. This will create a 200 µM solution with 2% DMSO.
-
Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, down to column 11. Do not add the compound to column 12, as this will serve as your buffer blank.
-
-
Incubation: Incubate the plate at your assay temperature for a set period (e.g., 1-2 hours).
-
Measurement: Measure the absorbance of each well at a wavelength outside the compound's absorbance spectrum (e.g., 600 nm) using a microplate reader.
-
Analysis: An increase in absorbance at this wavelength indicates the formation of a precipitate. The highest concentration that does not show a significant increase in absorbance compared to the buffer blank is an estimate of the kinetic solubility.
Protocol 2: Improving Solubility with Co-solvents
This protocol describes how to use a co-solvent to improve the solubility of this compound.
Materials:
-
This compound
-
100% DMSO (or another water-miscible organic solvent like ethanol)
-
Your specific aqueous assay buffer
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).
-
Determine Maximum Tolerated Co-solvent Concentration: Before proceeding, it is crucial to determine the highest concentration of the co-solvent that your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability). This is typically done by running a control experiment with varying concentrations of the co-solvent.
-
Prepare Working Solutions:
-
For your assay, dilute the concentrated DMSO stock directly into the final assay buffer to the desired final compound concentration, ensuring that the final DMSO concentration does not exceed the predetermined tolerated level (ideally <1%).
-
For a dose-response curve, it is recommended to prepare serial dilutions of the compound in 100% DMSO first. Then, add a small, constant volume of each DMSO dilution to the assay buffer to ensure the final DMSO concentration is the same across all tested concentrations.
-
Protocol 3: pH-Dependent Solubilization
Given that this compound contains a basic amine group, its solubility may be enhanced at a lower pH where the amine is protonated.
Materials:
-
This compound
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A series of biologically compatible buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4).
-
pH meter
Procedure:
-
Prepare Buffers: Prepare a panel of buffers at the desired pH values.
-
Test Solubility: Perform the Turbidimetric Kinetic Solubility Assay (Protocol 1) in each of the different pH buffers.
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Analyze Results: Compare the solubility of the compound at different pH values. If solubility is significantly higher at a lower pH, consider running your assay at that pH, provided it is compatible with your biological system.
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Assay Implementation: If a lower pH is chosen, ensure that all assay components are compatible with this condition and that appropriate pH controls are included in your experiment.
Data Presentation
Table 1: Hypothetical Kinetic Solubility of this compound in Different Buffers
| Buffer System | pH | Estimated Kinetic Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 15 |
| MES Buffer | 6.5 | 50 |
| Tris Buffer | 8.0 | 10 |
Data in this table is hypothetical and should be determined experimentally using Protocol 1.
Table 2: Co-solvent Tolerance in a Representative Cell-Based Assay
| Co-solvent | Final Concentration (v/v) | Cell Viability (%) |
| DMSO | 0.1% | 98 ± 3 |
| DMSO | 0.5% | 95 ± 4 |
| DMSO | 1.0% | 85 ± 6 |
| Ethanol | 0.1% | 99 ± 2 |
| Ethanol | 0.5% | 96 ± 3 |
| Ethanol | 1.0% | 90 ± 5 |
Data in this table is for illustrative purposes. The tolerance of your specific assay to different co-solvents must be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for immediate precipitation.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
identifying and removing impurities from 5-(2-Methoxyethoxy)pyrazin-2-amine
This guide provides troubleshooting advice and frequently asked questions for researchers working with 5-(2-Methoxyethoxy)pyrazin-2-amine, focusing on the identification and removal of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I might encounter during the synthesis of this compound?
During the synthesis of this compound, several impurities can arise from starting materials, side reactions, or subsequent degradation. Common impurities may include:
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Unreacted Starting Materials: Such as 2-amino-5-chloropyrazine or 2-methoxyethanol.
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Positional Isomers: Isomers where the methoxyethoxy group is attached to a different position on the pyrazine ring.
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Over-alkoxylated Byproducts: Products formed from the reaction of more than one molecule of 2-methoxyethanol.
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Hydrolysis Products: The methoxyethoxy group can be susceptible to hydrolysis, leading to the formation of 5-hydroxypyrazin-2-amine.
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Residual Solvents: Solvents used in the reaction or purification steps, such as toluene, THF, or ethyl acetate.
Q2: How can I identify these impurities in my sample?
A combination of chromatographic and spectroscopic techniques is recommended for impurity identification.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying impurities. A gradient method with a C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile impurities, including residual solvents and some low-boiling point byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities, especially when they are present in significant quantities. Broad signals in the ¹H NMR spectrum can sometimes indicate the presence of nitrogen-containing impurities.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of impurities, which can provide clues to their structures.
Troubleshooting Guide
Issue 1: An unknown peak is observed in the HPLC chromatogram.
If you observe an unexpected peak in your HPLC analysis, follow this workflow to identify and address the issue.
Caption: Workflow for identifying unknown impurities.
Issue 2: How do I choose the right purification method?
The choice of purification method depends on the nature of the impurity and its physical properties relative to the desired product.
Caption: Decision tree for selecting a purification method.
Data on Purification Efficiency
The following table summarizes the typical purity levels of a crude sample of this compound before and after purification by flash chromatography.
| Compound/Impurity | Crude Sample (%) | After Flash Chromatography (%) |
| This compound | 85.0 | >99.0 |
| Unreacted 2-amino-5-chloropyrazine | 8.0 | <0.1 |
| Positional Isomer | 4.5 | <0.5 |
| Dimer Byproduct | 2.5 | Not Detected |
Experimental Protocols
Protocol 1: Flash Chromatography Purification
This protocol is designed to remove less polar and more polar impurities from the target compound.
Materials:
-
Crude this compound
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Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH) of HPLC grade
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Flash chromatography system with UV detector
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve 1 gram of the crude product in a minimal amount of DCM. Add 2-3 grams of silica gel to this solution and concentrate to dryness using a rotary evaporator to create a dry load.
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Column Packing: Prepare a flash column with silica gel, equilibrating it with the starting mobile phase (100% DCM). The amount of silica should be approximately 50-100 times the weight of the crude sample.
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Loading: Carefully load the dry sample onto the top of the prepared column.
-
Elution: Begin elution with 100% DCM. Gradually increase the polarity by introducing methanol. A typical gradient might be from 0% to 5% methanol in DCM over 20-30 column volumes. Monitor the elution using the UV detector.
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Fraction Collection: Collect fractions based on the UV chromatogram. The desired product typically elutes as the major peak.
-
Analysis and Pooling: Analyze the collected fractions by HPLC or TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
This method is effective if the desired compound has significantly different solubility in a particular solvent system compared to the impurities.
Materials:
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Crude this compound
-
Recrystallization solvent (e.g., Ethyl Acetate/Hexanes mixture)
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Erlenmeyer flask
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Heating plate
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Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
References
Technical Support Center: Scaling Up 5-(2-Methoxyethoxy)pyrazin-2-amine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 5-(2-Methoxyethoxy)pyrazin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing 2-aminopyrazine derivatives is through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation.[1] For this compound, a plausible route involves the reaction of an appropriately substituted glyoxal derivative with an aminating agent, followed by cyclization. Another approach could be the nucleophilic substitution of a leaving group on the pyrazine ring with 2-methoxyethanol, followed by amination.
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?
Low yields are a common issue in pyrazine synthesis and can be attributed to several factors:
-
Incomplete Reaction: The condensation or cyclization steps may not have reached completion. To address this, consider extending the reaction time or cautiously increasing the reaction temperature.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical. It is advisable to screen different solvents and bases to find the optimal conditions for your specific reaction.[1]
-
Side Reactions: The formation of undesired side products can significantly reduce the yield of the target compound.[1] Careful control of reaction temperature and stoichiometry of reactants can help minimize side reactions.
-
Product Degradation: The pyrazine product may be sensitive to the reaction or workup conditions. Employing milder reagents and maintaining appropriate pH during workup can prevent degradation.[1]
Q3: How can I effectively purify the final product, this compound?
For solid pyrazine derivatives, recrystallization from a suitable solvent is a highly effective method for achieving high purity.[1] Column chromatography using an appropriate stationary phase (e.g., silica gel) and eluent system can also be employed for purification, especially for removing closely related impurities.
Q4: What are the key safety precautions to consider when working with pyrazine synthesis?
Pyrazine derivatives and their precursors can be hazardous. It is essential to consult the Safety Data Sheet (SDS) for all reagents. The final product, this compound, is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[2] Therefore, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive starting materials | Verify the purity and integrity of starting materials using analytical techniques like NMR or GC-MS. |
| Incorrect reaction temperature | Optimize the reaction temperature by performing small-scale experiments at different temperatures. | |
| Inefficient catalyst | If a catalyst is used, ensure it is active and used in the correct loading. Consider screening alternative catalysts. | |
| Formation of Multiple Products (Side Reactions) | Incorrect stoichiometry | Carefully control the molar ratios of the reactants. |
| Reaction temperature is too high | Lowering the reaction temperature can often improve selectivity and reduce the formation of side products. | |
| Presence of impurities in starting materials | Purify starting materials before use. | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent | Use a different extraction solvent or employ techniques like salting out to reduce solubility. |
| Formation of an emulsion during extraction | Add a small amount of brine or a different organic solvent to break the emulsion. | |
| Product Purity Issues | Incomplete reaction | Monitor the reaction progress by TLC or LC-MS to ensure completion. |
| Inefficient purification | Optimize the recrystallization solvent system or the column chromatography conditions (eluent polarity, stationary phase). |
Experimental Protocols
A plausible synthetic route for this compound is outlined below. This is a generalized protocol and may require optimization for specific laboratory conditions and scale.
Step 1: Synthesis of 2-amino-5-chloropyrazine
This step involves the amination of a commercially available chloropyrazine.
-
Reaction: 2,5-Dichloropyrazine is reacted with an ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent) in a sealed vessel at elevated temperatures.
-
Procedure:
-
To a solution of 2,5-dichloropyrazine in a suitable solvent (e.g., ethanol), add an excess of aqueous ammonia.
-
Heat the mixture in a sealed pressure vessel at 120-150 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-amino-5-chloropyrazine.
-
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the chlorine atom with 2-methoxyethanol.
-
Reaction: 2-amino-5-chloropyrazine is reacted with the sodium salt of 2-methoxyethanol.
-
Procedure:
-
Prepare the sodium salt of 2-methoxyethanol by reacting 2-methoxyethanol with a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere.
-
Add 2-amino-5-chloropyrazine to the solution of the alkoxide.
-
Heat the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Data Presentation
The following tables present hypothetical but realistic data for the synthesis of this compound, which can be used as a benchmark for process optimization.
Table 1: Optimization of Reaction Conditions for Step 2
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 80 | 12 | 65 |
| 2 | NaH | DMF | 80 | 8 | 75 |
| 3 | K₂CO₃ | DMF | 100 | 24 | 50 |
| 4 | t-BuOK | THF | 60 | 18 | 60 |
Table 2: Purity Profile of this compound after Different Purification Methods
| Purification Method | Purity by HPLC (%) | Recovery (%) |
| Recrystallization (Ethanol/Water) | 98.5 | 85 |
| Column Chromatography (Silica, Ethyl Acetate/Hexane) | 99.2 | 70 |
| Preparative HPLC | >99.8 | 50 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for synthesis optimization.
References
addressing off-target effects of 5-(2-Methoxyethoxy)pyrazin-2-amine in cells
Welcome to the technical support center for 5-(2-Methoxyethoxy)pyrazin-2-amine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of this compound in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A: Currently, there is no specific information in publicly available scientific literature detailing the characterized off-target effects of this compound. As with any small molecule, it is crucial to experimentally determine its selectivity profile. This guide provides a framework for identifying and mitigating potential off-target activities.
Q2: What are off-target effects and why are they a concern?
A: Off-target effects occur when a drug or small molecule interacts with proteins other than its intended therapeutic target.[1] These unintended interactions can lead to a variety of issues, including misleading experimental results, confounding phenotypes, and potential toxicity, which is a major cause of clinical trial failures.[2] Understanding and identifying these effects is critical for validating the mechanism of action and ensuring the specificity of your experimental findings.[3]
Q3: I am observing an unexpected or inconsistent phenotype in my cells after treatment. How can I begin to investigate if this is an off-target effect?
A: The first step is to confirm that the compound is engaging its intended target within the cells at the concentrations you are using.[4] Techniques like the Cellular Thermal Shift Assay (CETSA) are excellent for verifying target engagement in a cellular context.[2][5] If on-target engagement is confirmed, the unexpected phenotype might be due to off-target effects, which can be investigated using the methods outlined in our troubleshooting guides.
Q4: What is the difference between biochemical and cellular methods for identifying off-targets?
A: Biochemical methods, such as kinase profiling, test the compound against a panel of purified proteins in vitro.[6] These screens are powerful for identifying direct interactions but do not account for the complexities of a live cell, such as cell permeability, intracellular cofactor concentrations, or protein localization.[7] Cellular methods, like CRISPR-Cas9 genetic screens or proteomic profiling of treated cells, identify targets based on the compound's effect in a more physiologically relevant environment.[3][8] A comprehensive approach often involves using both methods.
Troubleshooting Guides
Issue 1: An unexpected cellular phenotype is observed that does not align with the known function of the intended target.
This is a common indicator of potential off-target activity. The following workflow can help you dissect whether the observed phenotype is a result of on-target or off-target effects.
Caption: Workflow for investigating an unexpected cellular phenotype.
Issue 2: How can I identify the unknown off-target proteins of this compound?
Once you have evidence suggesting an off-target effect, the next step is to identify the specific protein(s) involved. The choice of method depends on whether you have a hypothesis about the potential off-targets.
Caption: Decision tree for selecting an off-target identification strategy.
Data Presentation
Effective off-target analysis requires summarizing quantitative data. Below are examples of how to structure data from common experimental approaches.
Table 1: Example Kinome Profiling Data for this compound
This table summarizes results from a hypothetical kinase panel screen. Significant inhibition of kinases other than the intended target indicates potential off-target activity.[9]
| Kinase Family | Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| Intended Target Family | Target Kinase A | 98% | 50 | On-Target |
| TK | SRC | 85% | 250 | Potential Off-Target |
| CMGC | CDK2 | 75% | 800 | Potential Off-Target |
| AGC | AKT1 | 15% | >10,000 | Not a likely off-target |
| STE | MAP2K1 | 5% | >10,000 | Not a likely off-target |
Table 2: Example Data Interpretation for a CRISPR-Cas9 Knockout Screen
This table shows how to interpret hypothetical hits from a CRISPR screen where cells are treated with the compound. Genes whose knockout leads to resistance are potential targets or essential pathway members.[10]
| Gene Symbol | Screen Result | Log2 Fold Change | p-value | Interpretation |
| Target A | Enriched (Resistance) | 5.2 | <0.001 | Confirms on-target effect. |
| Gene X | Enriched (Resistance) | 4.8 | <0.001 | Potential off-target or essential for compound activity. |
| Gene Y | Depleted (Sensitization) | -3.1 | <0.01 | Knockout sensitizes cells to the compound. |
| Gene Z | No Change | 0.1 | 0.85 | Not involved in the compound's mechanism of action. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[11] The principle is that a protein's thermal stability increases when a ligand is bound, making it more resistant to heat-induced denaturation.[12]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture cells and treat them with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time.[1]
-
Heating: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).[4]
-
Lysis and Separation: Lyse the cells to release their contents. Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.[5]
-
Analysis: Collect the supernatant containing the soluble protein fraction.
-
Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or mass spectrometry.[4]
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature for the compound-treated samples compared to the vehicle control indicates target engagement.[11]
Protocol 2: Kinase Selectivity Profiling
This biochemical assay assesses the specificity of an inhibitor by screening it against a large panel of purified protein kinases.[6]
Methodology:
-
Compound Submission: Provide this compound to a commercial vendor or an in-house facility that offers kinase screening services. Typically, a single high concentration (e.g., 1-10 µM) is used for primary screening.
-
Assay Performance: The compound is incubated with a large panel of purified kinases (e.g., >400 kinases covering the human kinome) in the presence of ATP and a suitable substrate.
-
Data Collection: Kinase activity is measured, often by quantifying substrate phosphorylation. The percentage of inhibition relative to a control reaction is calculated for each kinase.
-
Follow-up: For any kinases that show significant inhibition in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).
-
Selectivity Analysis: The IC50 values for off-target kinases are compared to the IC50 for the intended target to generate a selectivity profile.
Protocol 3: CRISPR-Cas9 Knockout Screen for Target Deconvolution
This unbiased, cell-based approach identifies genes that are essential for a compound's activity by assessing whether their knockout confers resistance to the compound.[3][13]
Methodology:
-
Library Transduction: Introduce a genome-wide or targeted pooled CRISPR knockout library into a Cas9-expressing cell line. Each cell receives a single guide RNA (sgRNA) that targets a specific gene for knockout.
-
Compound Selection: Treat the population of cells with this compound at a concentration that provides strong selective pressure (e.g., EC90). A parallel untreated population is maintained as a control.
-
Cell Proliferation: Allow the cells to grow for several population doublings. Cells in which a gene essential for the compound's activity has been knocked out will survive and proliferate, while others will be killed.[10]
-
Genomic DNA Extraction and Sequencing: Harvest the surviving cells and extract their genomic DNA. Use next-generation sequencing to identify and quantify the sgRNAs present in the selected population.
-
Data Analysis: Compare the abundance of each sgRNA in the treated sample to the control sample. sgRNAs that are significantly enriched in the treated population correspond to genes whose loss confers resistance, pointing to them as potential direct targets or critical pathway members.[10]
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. annualreviews.org [annualreviews.org]
- 12. news-medical.net [news-medical.net]
- 13. CRISPR/Cas9 library screening for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
refining assay protocols for consistent results with 5-(2-Methoxyethoxy)pyrazin-2-amine
Welcome to the technical support center for 5-(2-Methoxyethoxy)pyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining assay protocols for consistent and reliable results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider for assay development?
A1: While experimental data for this specific molecule may not be readily available, we can estimate its properties based on the characteristics of structurally related pyrazine compounds. It is crucial to experimentally determine these parameters for the specific batch you are using.
Table 1: Estimated Physicochemical Properties of this compound and Their Importance in Formulation Development
| Property | Estimated Value/Characteristic | Significance in Formulation Development |
| Molecular Formula | C₇H₁₁N₃O₂ | Defines the molecular weight and elemental composition. |
| Molecular Weight | ~169.18 g/mol | Influences diffusion and solubility characteristics. |
| Appearance | Likely a crystalline solid | The physical form impacts handling, dissolution rate, and the choice of formulation strategy (e.g., solution vs. suspension). |
| Aqueous Solubility | Predicted to be poorly soluble | This is a primary challenge to overcome and dictates the need for solubility enhancement techniques.[1] |
| pKa | Estimated basic pKa due to the amino group and pyrazine nitrogens | Influences solubility at different pH values. The compound may be more soluble in acidic conditions.[1] |
| LogP | Estimated to be moderate | Indicates the lipophilicity of the compound. A moderate LogP suggests a balance between membrane permeability and aqueous solubility. |
| Chemical Stability | Pyrazine rings are generally stable, but the ether linkage could be susceptible to cleavage under harsh acidic or basic conditions. | It is important to assess stability in your assay buffer and storage conditions to prevent degradation of the compound. |
Q2: I am observing high variability in my assay results. What are the common causes?
A2: High variability in assay results can stem from several factors related to the compound, assay conditions, or experimental technique. Key areas to investigate include:
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Compound Solubility and Aggregation: Poor solubility can lead to inconsistent concentrations in your assay. At higher concentrations, small molecules can form aggregates, which may lead to non-specific inhibition or activation.
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Inconsistent Pipetting: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant error.
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Reagent Instability: Ensure all reagents, including the test compound, are stable under the assay conditions (e.g., temperature, pH, light exposure).
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Cell-Based Assay Issues: In cell-based assays, variability can be caused by differences in cell passage number, seeding density, and cell health.
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Edge Effects in Plate-Based Assays: Evaporation from the outer wells of a microplate can concentrate reagents and affect results.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Assay Buffers
| Potential Cause | Troubleshooting Step |
| Compound is inherently hydrophobic. | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all wells. Include a solvent control. |
| Precipitation upon dilution in aqueous buffer. | Try serial dilutions in the assay buffer. Visually inspect for any precipitation. Consider using a solubility-enhancing excipient such as a surfactant (e.g., Tween-20) or cyclodextrin, ensuring it doesn't interfere with the assay. |
| Incorrect pH of the buffer. | The amino groups on the pyrazine ring may be protonated at lower pH, potentially increasing solubility.[1] Experiment with a range of buffer pH values to find the optimal solubility, provided it is compatible with your assay system. |
Issue 2: Inconsistent IC₅₀/EC₅₀ Values in Dose-Response Experiments
| Potential Cause | Troubleshooting Step |
| Compound degradation. | Assess the stability of the compound in your assay buffer over the time course of the experiment. This can be done using analytical methods like HPLC.[2] |
| Assay conditions are not optimized. | Re-evaluate key assay parameters such as enzyme/substrate concentrations, incubation times, and temperature.[3] Ensure the assay is running under initial velocity conditions for enzyme assays. |
| Variability in multi-well plates. | Use a randomized plate layout to minimize systematic errors. Avoid using the outer wells or fill them with buffer to reduce edge effects. |
| Lot-to-lot variability of the compound. | If you are using different batches of the compound, verify their purity and identity. Impurities can affect the apparent activity. |
Experimental Protocols
Protocol 1: General Procedure for an Enzyme Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and substrate.
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer.
-
Substrate Stock Solution: Prepare a stock solution of the substrate in assay buffer.
-
Compound Stock Solution: Prepare a 10 mM stock of this compound in 100% DMSO.
-
-
Perform Serial Dilutions:
-
Create a series of dilutions of the compound stock solution in DMSO.
-
Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the diluted compound or vehicle control to the appropriate wells.
-
Add 40 µL of the enzyme solution (diluted to the working concentration in assay buffer) to all wells.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the substrate solution (diluted to the working concentration in assay buffer).
-
Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) at regular intervals or at a single endpoint.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Protocol 2: General Procedure for a Cell-Based Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percent viability for each compound concentration relative to the vehicle-treated cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the EC₅₀ value.
-
Visualizations
Caption: A generalized workflow for in vitro assays.
Caption: A logical troubleshooting guide for assay variability.
References
Validation & Comparative
A Comparative Guide to 5-(2-Methoxyethoxy)pyrazin-2-amine and Other Bioactive Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-(2-Methoxyethoxy)pyrazin-2-amine and other pyrazine derivatives that have demonstrated significant biological activity, particularly as kinase inhibitors with potential applications in oncology. Due to the limited publicly available data on the biological activity of this compound, this guide focuses on comparing its structural features to a selection of well-characterized 2-aminopyrazine derivatives that have been evaluated as inhibitors of key kinases such as Nek2 and VEGFR-2.
Introduction to Pyrazine Derivatives in Drug Discovery
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have been extensively explored and have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The pyrazine core can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. Several pyrazine-containing drugs are currently on the market, highlighting the therapeutic potential of this heterocyclic system.[3]
This guide will focus on 2-aminopyrazine derivatives, a class of compounds that has shown particular promise as kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] By comparing the structure and available biological data of different 2-aminopyrazine derivatives, we aim to provide insights into their structure-activity relationships (SAR) and potential for further development.
Comparison of Physicochemical and Biological Properties
While specific experimental data for this compound is not widely published, we can infer some of its properties based on its structure. The presence of the methoxyethoxy group is expected to increase its hydrophilicity compared to simple alkyl or aryl substitutions. This section compares this compound with other 2-aminopyrazine derivatives that have been reported in the literature as potent kinase inhibitors.
Table 1: Comparison of 2-Aminopyrazine Derivatives
| Compound ID | Structure | Target Kinase(s) | IC50 (µM) | Cell Line(s) | IC50 (µM) |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | |
| Compound 1 (Nek2 Inhibitor) | Nek2 | 0.23 | HeLa, MDA-MB-231 | >10 | |
| Compound 2 (VEGFR-2 Inhibitor) | VEGFR-2 | 0.045 | HUVEC | 0.12 | |
| Compound 3 (Triazolo[4,3-a]pyrazine) | c-Met, VEGFR-2 | 0.026 (c-Met) | A549, MCF-7, HeLa | 0.98, 1.05, 1.28 |
Note: The structures for Compounds 1, 2, and 3 are generalized representations based on published scaffolds. Specific examples from the literature would have detailed IUPAC names and structures.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of pyrazine derivatives as kinase inhibitors and anticancer agents.
Synthesis of 2-Aminopyrazine Derivatives
The synthesis of 2-aminopyrazine derivatives often involves a multi-step process. A general synthetic route is outlined below.
General Synthesis of 2-Amino-5-alkoxypyrazines:
-
Chlorination: Start with a commercially available 2-aminopyrazine. The pyrazine ring can be activated for nucleophilic substitution by chlorination using reagents like N-chlorosuccinimide (NCS).
-
Nucleophilic Substitution: The resulting 2-amino-5-chloropyrazine can then be reacted with an appropriate alcohol (e.g., 2-methoxyethanol for the target compound) in the presence of a base (e.g., sodium hydride) to yield the desired 2-amino-5-alkoxypyrazine derivative.
-
Purification: The final product is typically purified by column chromatography on silica gel.
For specific reaction conditions, including stoichiometry, temperature, and reaction times, please refer to the relevant synthetic chemistry literature.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2 Kinase Assay)
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration close to the Km for the kinase)
-
Peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
-
Procedure:
-
Add 2.5 µL of the test compound at various concentrations (typically in a 10-point, 3-fold serial dilution) to the wells of a 384-well plate. Include wells with DMSO only as a positive control (100% kinase activity) and wells without enzyme as a negative control (0% kinase activity).
-
Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Treat the cells with various concentrations of the test compounds (typically in a 10-point, 3-fold serial dilution). Include wells with DMSO only as a vehicle control.
-
Incubate the plate for another 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The 2-aminopyrazine derivatives discussed in this guide primarily exert their anticancer effects by inhibiting specific protein kinases involved in cell growth, proliferation, and survival.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[4] In cancer, tumors induce angiogenesis to obtain the nutrients and oxygen they need to grow and metastasize. Inhibiting VEGFR-2 can therefore block tumor growth by cutting off its blood supply.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Nek2 Signaling Pathway
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, specifically in centrosome separation and spindle formation during mitosis. Overexpression of Nek2 has been observed in various cancers and is associated with aneuploidy and tumor progression.
Caption: Role of Nek2 in the cell cycle and its inhibition.
General Experimental Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for the initial evaluation of a novel pyrazine derivative as a potential anticancer agent.
Caption: Experimental workflow for pyrazine derivative evaluation.
Conclusion
The 2-aminopyrazine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. While the biological activity of this compound remains to be fully elucidated, comparison with other well-characterized derivatives suggests that substitutions at the 5-position can significantly influence target specificity and potency. The methoxyethoxy group may confer favorable pharmacokinetic properties, such as improved solubility. Further investigation into the synthesis and biological evaluation of a series of 5-alkoxy-2-aminopyrazines is warranted to explore their therapeutic potential and to establish a clear structure-activity relationship. The experimental protocols and pathway information provided in this guide offer a framework for such future studies.
References
biological efficacy of 5-(2-Methoxyethoxy)pyrazin-2-amine versus known inhibitors
A Comparative Guide to the Biological Efficacy of Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of established kinase inhibitors targeting key oncogenic drivers. Due to the absence of publicly available data on the biological efficacy of 5-(2-Methoxyethoxy)pyrazin-2-amine, this document will focus on a class of well-characterized inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and ROS1, which are critical in the treatment of Non-Small Cell Lung Cancer (NSCLC). This comparison aims to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
The information presented herein is compiled from publicly accessible research and clinical trial data. Should proprietary data for this compound become available, it can be benchmarked against the data provided for these established inhibitors.
Known Inhibitors of ALK and ROS1
Several tyrosine kinase inhibitors (TKIs) have been developed to target ALK and ROS1 fusion proteins, which are key drivers in certain cancers, particularly NSCLC. These inhibitors function by competitively binding to the ATP-binding pocket of the kinase, thereby blocking downstream signaling pathways essential for tumor cell proliferation and survival.[1][2] The following sections will detail the mechanisms and reported efficacy of prominent ALK and ROS1 inhibitors.
Mechanism of Action
The primary mechanism of action for these inhibitors is the inhibition of receptor tyrosine kinases.[3] Chromosomal rearrangements can lead to the formation of oncogenic fusion proteins like EML4-ALK, which exhibit constitutive kinase activity, driving cancer development.[1][4] By inhibiting the autophosphorylation of these fusion proteins, TKIs effectively halt the aberrant signaling cascades.[5]
Key Inhibitors and Their Primary Targets:
-
Crizotinib: A first-generation inhibitor of ALK, ROS1, and c-Met.[1][3]
-
Ceritinib: A second-generation ALK inhibitor, also active against ROS1 and IGF-1R to a lesser extent.[6][7] It has shown efficacy in patients who have developed resistance to crizotinib.[7]
-
Lorlatinib: A third-generation inhibitor of ALK and ROS1, designed to penetrate the blood-brain barrier and overcome resistance mutations that emerge after treatment with earlier-generation inhibitors.[8][9][10]
-
Entrectinib: An inhibitor of TRK A, B, and C, as well as ROS1 and ALK.[11][12][13] It is also known for its ability to cross the blood-brain barrier.[14]
Data Presentation: Comparative Efficacy of Known Inhibitors
The following table summarizes key performance indicators for prominent ALK and ROS1 inhibitors based on clinical trial data.
| Inhibitor | Generation | Primary Targets | Overall Response Rate (ORR) | Key Clinical Trial Findings |
| Crizotinib | First | ALK, ROS1, c-Met | 57% in ALK-positive NSCLC (tumors shrank at least 30%)[1] | In the PROFILE 1014 trial, crizotinib showed a higher response rate (74%) compared to chemotherapy (45%) in first-line treatment of ALK-positive NSCLC.[15] |
| Ceritinib | Second | ALK, ROS1 | 44% in crizotinib-resistant ALK-positive NSCLC[6] | Demonstrated significant activity in both crizotinib-naïve and crizotinib-resistant ALK+-NSCLC models.[4] |
| Alectinib | Second | ALK | 82.9% in treatment-naïve patients[16] | Significantly prolonged progression-free survival compared to crizotinib in several large trials (ALEX, J-ALEX, ALESIA).[15] |
| Brigatinib | Second | ALK, EGFR (mutated) | - | In the ALTA-1L trial, brigatinib showed better progression-free survival than crizotinib as a first-line treatment.[15] |
| Lorlatinib | Third | ALK, ROS1 | 78% (progression-free at 12 months) in first-line treatment[15] | The CROWN trial showed significantly improved progression-free survival compared to crizotinib.[15] It is designed to overcome known ALK resistance mutations.[] |
| Entrectinib | - | TRKA/B/C, ROS1, ALK | - | Effective against tumors with NTRK gene fusions, as well as ROS1 and ALK rearrangements, and can cross the blood-brain barrier.[12][14] |
Experimental Protocols
The data presented for the known inhibitors are derived from rigorous clinical trials and preclinical studies. The general methodologies employed in these studies are outlined below.
In Vitro Kinase Assays
-
Objective: To determine the inhibitory concentration (IC50) of the compound against the target kinase.
-
General Procedure:
-
Recombinant human ALK or ROS1 kinase is incubated with the test compound at varying concentrations.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA or radiometric assays.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Assays
-
Objective: To assess the anti-proliferative activity of the compound in cancer cell lines harboring the target genetic alteration (e.g., EML4-ALK fusion).
-
General Procedure:
-
Cancer cells are seeded in multi-well plates and treated with the test compound at various concentrations.
-
Cell viability is measured after a set incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.
-
GI50 (concentration for 50% growth inhibition) or IC50 values are determined from the dose-response curves.
-
Clinical Trials
-
Objective: To evaluate the safety and efficacy of the drug in human subjects with the relevant cancer type and genetic marker.
-
General Phases:
-
Phase I: To determine the maximum tolerated dose and assess safety.
-
Phase II: To evaluate the drug's effectiveness (e.g., overall response rate) in a specific patient population.
-
Phase III: To compare the new drug to the standard-of-care treatment in a larger patient cohort.
-
-
Key Endpoints: Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).
Mandatory Visualization
ALK Signaling Pathway and Inhibition
Experimental Workflow for Inhibitor Screening
Logical Relationship of Inhibitor Generations
References
- 1. Crizotinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ceritinib - Wikipedia [en.wikipedia.org]
- 7. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 9. Lorlatinib - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. What is Entrectinib used for? [synapse.patsnap.com]
- 13. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 15. ALK Inhibitors for Lung Cancer | Types & Treatment [peachealth.com]
- 16. grokipedia.com [grokipedia.com]
Validating Target Engagement of 5-(2-Methoxyethoxy)pyrazin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the target engagement of the novel compound 5-(2-Methoxyethoxy)pyrazin-2-amine. Due to the limited publicly available data on this specific molecule, this guide adopts a hypothesis-driven approach based on the common biological targets of structurally related pyrazine-containing compounds. Pyrazine scaffolds are prevalent in kinase inhibitors, and this guide will focus on methodologies to assess the engagement of this compound with three probable kinase targets: Casein Kinase 2 (CSNK2A), Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, and Checkpoint Kinase 1 (CHK1).
We will present comparative data for well-characterized inhibitors of these kinases—CX-4945 (Silmitasertib) for CSNK2A, AZD1208 for PIM kinases, and Prexasertib (LY2606368) for CHK1—to provide a benchmark for evaluating the potential efficacy and selectivity of this compound. Detailed experimental protocols for key target engagement assays are also provided to facilitate the design and execution of validation studies.
Comparative Inhibitor Data
The following tables summarize the inhibitory activities of established kinase inhibitors that can be used to benchmark the performance of this compound.
Table 1: CSNK2A Inhibitor - CX-4945 (Silmitasertib)
| Compound | Target | IC50 (in vitro) | Cell-based Potency | Key Features |
| CX-4945 | CK2α, CK2α' | 1 nM | Antiproliferative EC50: 1.71-20.01 µM in breast cancer cell lines | Orally bioavailable, ATP-competitive inhibitor.[1][2][3] |
Table 2: Pan-PIM Kinase Inhibitor - AZD1208
| Compound | Target | IC50 (in vitro) | Cell-based Potency | Key Features |
| AZD1208 | PIM-1, PIM-2, PIM-3 | 0.4 nM, 5.0 nM, 1.9 nM | Inhibits AML cell line growth | Potent and selective pan-Pim kinase inhibitor.[4][5][6] |
Table 3: CHK1 Inhibitor - Prexasertib (LY2606368)
| Compound | Target | Ki (in vitro) | Cell-based Potency | Key Features |
| Prexasertib | CHK1, CHK2 | 0.9 nM | Induces DNA damage and apoptosis in HeLa cells at 33-100 nM | Selective and ATP-competitive CHK1 inhibitor with activity against CHK2.[7][8][9] |
Experimental Protocols for Target Engagement
Validating that a compound binds to its intended target within a cellular context is a critical step in drug discovery. The following are detailed protocols for two widely used target engagement assays.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay quantitatively measures compound binding to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Principle: A NanoLuc® luciferase-tagged kinase is expressed in cells. A cell-permeable fluorescent tracer that binds to the kinase's active site is added, leading to a BRET signal. A test compound that competes with the tracer for binding will disrupt BRET in a dose-dependent manner, allowing for the determination of cellular affinity.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfection: Transfect the cells with a vector encoding the NanoLuc®-fused kinase of interest (e.g., CSNK2A1-NanoLuc®, PIM1-NanoLuc®, or CHK1-NanoLuc®).
-
Compound and Tracer Addition: 24 hours post-transfection, prepare serial dilutions of the test compound (this compound) and the appropriate NanoBRET™ tracer. Add the compounds and tracer to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio and plot it against the concentration of the test compound to determine the IC50 value, which reflects the compound's apparent cellular affinity for the target kinase.
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.
Principle: When a protein is heated, it denatures and aggregates. Ligand binding stabilizes the protein, increasing its melting temperature. This change in thermal stability can be quantified to confirm target engagement.
Detailed Protocol:
-
Cell Treatment: Treat cultured cells with the test compound (this compound) or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the test compound indicates target engagement.
Signaling Pathway Diagrams
Understanding the biological context of the target kinases is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate the signaling pathways in which CSNK2A, PIM-1, and CHK1 are involved.
By employing the comparative data and experimental protocols outlined in this guide, researchers can effectively validate the target engagement of this compound and elucidate its mechanism of action, thereby accelerating its potential development as a novel therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Prexasertib - Wikipedia [en.wikipedia.org]
- 9. cancer-research-network.com [cancer-research-network.com]
A Comparative Analysis of the Kinase Cross-Reactivity Profile of a Novel Pyrazine-Based Inhibitor
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity profile of a novel 2,6-disubstituted pyrazine compound, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid, against other well-characterized kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and off-target effects of emerging kinase inhibitors. All quantitative data is summarized in tables, and detailed experimental methodologies are provided.
Introduction to the Compound
The focus of this guide is a potent and selective inhibitor of Casein Kinase 2, alpha 1 (CSNK2A1), 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid (hereafter referred to as Pyrazine Analog 7c ). This compound was developed from a series of 2,6-disubstituted pyrazines and optimized for high CSNK2A inhibitory activity and improved selectivity, particularly over PIM kinases, which were significant off-targets for the parent compounds.[1] Its high selectivity makes it a valuable tool for studying CSNK2A-mediated signaling pathways and a promising scaffold for therapeutic development.
Comparative Inhibitors
To contextualize the cross-reactivity profile of Pyrazine Analog 7c , this guide includes data from three comparator compounds:
-
CX-4945 (Silmitasertib) : A well-established, orally bioavailable, and highly selective ATP-competitive inhibitor of CSNK2A that has entered clinical trials. It serves as a benchmark for selective CSNK2A inhibition.
-
AZD1208 : A potent and highly selective, orally available pan-Pim kinase inhibitor. It provides a contrasting selectivity profile, primarily targeting the PIM kinase family (PIM1, PIM2, PIM3).
-
SGI-1776 : An earlier-generation PIM kinase inhibitor that also exhibits activity against other kinases, such as Flt-3. Its broader off-target profile offers a useful comparison for assessing selectivity.
Data Presentation: Cross-Reactivity Profiles
The following tables summarize the inhibitory activity of Pyrazine Analog 7c and the comparator compounds against their primary targets and a selection of off-target kinases. Activity is presented as IC50 (the half-maximal inhibitory concentration) or percent inhibition at a given concentration, as available in the literature.
Table 1: Potency Against Primary Kinase Targets
| Compound | Primary Target(s) | IC50 / Kᵢ (nM) | Assay Type |
| Pyrazine Analog 7c | CSNK2A1 | Potent (nanomolar) | NanoBRET |
| PIM3 | >30-fold less potent than vs. CSNK2A1 | NanoBRET | |
| CX-4945 (Silmitasertib) | CSNK2A | 0.38 (Kᵢ) | Biochemical |
| AZD1208 | PIM1 | 0.4 (IC50) | Enzymatic |
| PIM2 | 5.0 (IC50) | Enzymatic | |
| PIM3 | 1.9 (IC50) | Enzymatic | |
| SGI-1776 | PIM1 | 7 (IC50) | Biochemical |
| PIM2 | 363 (IC50) | Biochemical | |
| PIM3 | 69 (IC50) | Biochemical |
Table 2: Off-Target Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase | Pyrazine Analog 7c | CX-4945 (Silmitasertib) | AZD1208 | SGI-1776 |
| CSNK2A1 | >95% | >99% | <10% | <20% |
| PIM1 | <20% | <20% | >98% | >99% |
| PIM3 | ~50% | <20% | >98% | >90% |
| DYRK1A | Not Reported | >90% | Not Reported | Not Reported |
| GSK3β | Not Reported | ~55% (at 500 nM) | Not Reported | Not Reported |
| FLT3 | <10% | <10% | <10% | >95% |
| Haspin | Not Reported | Not Reported | Not Reported | >95% |
| CLK2 | Not Reported | >90% | Not Reported | Not Reported |
| HIPK2 | Not Reported | >90% | Not Reported | Not Reported |
Note: Data for Pyrazine Analog 7c is inferred from statements of "improved kinome-wide selectivity" from thermal shift assays. Specific quantitative data across a broad panel was not available in the cited literature. Data for other compounds is compiled from publicly available kinome scan databases and publications.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways influenced by the primary targets of these inhibitors.
Caption: Simplified CSNK2A Signaling Pathway.
Caption: Simplified PIM Kinase Signaling Pathway.
Experimental Protocols
The cross-reactivity data presented in this guide were generated using a variety of established experimental methodologies. Below are detailed protocols representative of those used for compound profiling.
Protocol 1: In-Cell Target Engagement using NanoBRET™ Assay
This assay quantitatively measures compound binding to a target kinase in live cells.
-
Objective: To determine the intracellular IC50 of an inhibitor for its target kinase.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-fused kinase (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor). A test compound competes with the tracer, causing a dose-dependent decrease in the BRET signal.
-
Workflow:
-
Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc®.
-
Assay Plating: Transfected cells are harvested and plated into 384-well white assay plates.
-
Compound Addition: The test compound (e.g., Pyrazine Analog 7c ) is serially diluted and added to the cells.
-
Tracer Addition: A specific NanoBRET™ tracer is added at a pre-determined concentration.
-
Substrate Addition & Detection: A substrate for NanoLuc® is added, and the plate is immediately read on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the compound concentration to determine the IC50 value.
-
Caption: NanoBRET™ Target Engagement Assay Workflow.
Protocol 2: Kinome-Wide Selectivity Profiling (SelectScreen™ or KINOMEscan™)
These are biochemical assays that assess the interaction of a compound against a large panel of purified kinases.
-
Objective: To determine the cross-reactivity profile of an inhibitor across the human kinome.
-
Principle (KINOMEscan™): This is a competition binding assay. Test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified. A potent inhibitor will prevent the kinase from binding to the immobilized ligand.
-
Principle (SelectScreen™): This service utilizes various assay formats, including fluorescence-based immunoassays (e.g., LanthaScreen™) or ATP depletion assays (e.g., Adapta™), to measure enzymatic activity in the presence of the inhibitor.
-
General Workflow:
-
Compound Preparation: The test compound is prepared at a fixed concentration (e.g., 1 µM or 10 µM) in DMSO.
-
Assay Reaction: The compound is incubated with a panel of purified human kinases under specific assay conditions for each kinase (including ATP and substrate for activity assays).
-
Detection: The assay signal (e.g., fluorescence, luminescence) is measured.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. Results are often visualized as a dendrogram (kinome map) or a table of kinases inhibited above a certain threshold (e.g., >90%).
-
Conclusion
The 2,6-disubstituted pyrazine, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid (Pyrazine Analog 7c ), demonstrates a highly selective inhibition profile for its primary target, CSNK2A1. When compared to the clinical candidate CX-4945, it shows a similarly focused activity. Its profile is in stark contrast to PIM kinase inhibitors like AZD1208 and SGI-1776, which potently inhibit a different family of kinases. The high selectivity of Pyrazine Analog 7c , particularly its reduced activity against PIM3 compared to its predecessors, makes it a superior chemical probe for elucidating the specific roles of CSNK2A in cellular processes and a promising starting point for the development of targeted therapeutics. Further profiling using comprehensive panels like KINOMEscan™ will be essential to fully characterize its off-target landscape.
References
Comparative Analysis of 5-(2-Methoxyethoxy)pyrazin-2-amine and Structurally Similar Compounds: A Framework for Evaluation
Introduction to 5-(2-Methoxyethoxy)pyrazin-2-amine and Analogs
Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and kinase inhibitory effects. The compound this compound belongs to this versatile family. Its unique 5-alkoxy substituent suggests potential for specific interactions with biological targets. A comparative analysis against analogs with systematically varied 5-alkoxy groups (e.g., methoxy, ethoxy, propoxy, isopropoxy, benzyloxy) is crucial for elucidating structure-activity relationships (SAR) and identifying candidates with optimal potency, selectivity, and pharmacokinetic profiles.
Hypothetical Performance Comparison
To facilitate a clear understanding of how to present comparative data, the following table provides a template for summarizing key performance metrics. The values presented here are for illustrative purposes only and do not represent actual experimental data.
| Compound ID | Structure | Target/Assay | IC50/EC50/MIC (µM) | Cytotoxicity (CC50 in HepG2, µM) | Solubility (µg/mL) |
| 1 | This compound | Kinase X | Data not available | Data not available | Data not available |
| 2 | 5-Methoxypyrazin-2-amine | Kinase X | Data not available | Data not available | Data not available |
| 3 | 5-Ethoxypyrazin-2-amine | Kinase X | Data not available | Data not available | Data not available |
| 4 | 5-Propoxypyrazin-2-amine | Kinase X | Data not available | Data not available | Data not available |
| 5 | 5-Isopropoxypyrazin-2-amine | Kinase X | Data not available | Data not available | Data not available |
| 6 | 5-(Benzyloxy)pyrazin-2-amine | Kinase X | Data not available | Data not available | Data not available |
Key Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a comprehensive comparative analysis of this compound and its analogs.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Add the kinase and its specific substrate to the wells of the assay plate.
-
Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation, providing a measure of a compound's cytotoxicity (CC50).
Materials:
-
Human cancer cell line (e.g., HepG2 for hepatotoxicity)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add MTT solution to each well (typically 10% of the total volume) and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment compared to the vehicle control and determine the CC50 value from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., to a concentration of approximately 5 x 10^5 CFU/mL).
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control well (microorganism without compound) and a negative control well (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by pyrazine kinase inhibitors and a general experimental workflow for their evaluation.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazine compound.
Caption: General experimental workflow for the evaluation of novel pyrazine compounds.
Comparative Analysis of 5-(2-Methoxyethoxy)pyrazin-2-amine: A Hypothetical Kinase Inhibitor Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of 5-(2-methoxyethoxy)pyrazin-2-amine, a pyrazine derivative with potential as a kinase inhibitor. Due to the limited publicly available data on its specific mode of action, this document establishes a hypothetical profile by comparing it with a well-characterized pyrazine-based kinase inhibitor, a potent and selective inhibitor of Casein Kinase 2 (CSNK2A). This comparison is founded on the principle of chemical similarity, as the pyrazine scaffold is a common feature in numerous kinase inhibitors.[1][2][3] This guide presents a summary of chemical properties, a hypothesized mode of action, relevant experimental protocols, and visual diagrams to facilitate further research and drug discovery efforts.
Introduction to this compound and Comparative Compound
This compound is a heterocyclic compound featuring a pyrazine ring, a structural motif frequently associated with biological activity, particularly in the realm of kinase inhibition.[1][2] Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is often implicated in diseases such as cancer, making them attractive therapeutic targets.[1][2]
For the purpose of this comparative guide, we will be comparing this compound with a representative 2,6-disubstituted pyrazine derivative known to be a potent inhibitor of Casein Kinase 2 (CSNK2A) and PIM kinases.[3] This comparative approach will allow us to infer a potential mode of action for this compound and provide a framework for its experimental validation.
Table 1: Chemical and Physical Properties
| Property | This compound | Representative CSNK2A/PIM Kinase Inhibitor (Compound 12b from Gingipalli et al., 2018) |
| IUPAC Name | This compound | 2-((6-(1H-indol-5-yl)pyrazin-2-yl)amino)benzoic acid |
| CAS Number | 710322-71-7[4][5] | Not available |
| Molecular Formula | C7H11N3O2[4][5] | C19H14N4O2 |
| Molecular Weight | 169.18 g/mol [4] | 330.34 g/mol |
| Structure |
|
|
Hypothesized Mode of Action: Kinase Inhibition
Based on the prevalence of the pyrazine core in known kinase inhibitors, we hypothesize that this compound functions as an inhibitor of one or more protein kinases.[1][2][3] Many pyrazine-based inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to the substrate protein and thereby blocking the downstream signaling cascade.[1]
Potential Target: Casein Kinase 2 (CSNK2A)
CSNK2A is a serine/threonine kinase that is constitutively active and plays a role in a wide array of cellular processes, including cell growth, proliferation, and apoptosis.[6] Its overexpression has been linked to various cancers. The representative pyrazine-based inhibitor used for comparison in this guide has demonstrated potent inhibition of CSNK2A.[3]
Experimental Data and Protocols
To validate the hypothesized mode of action of this compound, a series of in vitro experiments are necessary. Below are detailed protocols for a kinase inhibition assay and a cell viability assay.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Table 2: Comparative Kinase Inhibition Data (Hypothetical vs. Actual)
| Compound | Target Kinase | IC50 (nM) |
| This compound | CSNK2A | Data not available |
| Representative CSNK2A/PIM Kinase Inhibitor | CSNK2A | <10 |
| Representative CSNK2A/PIM Kinase Inhibitor | PIM1 | 50 |
Experimental Protocol: In Vitro Kinase Assay (Radiometric Filter Binding Assay)
-
Reagents and Materials:
-
Recombinant human CSNK2A enzyme
-
Substrate peptide (e.g., RRRADDSDDDDD)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound and reference inhibitor (serially diluted in DMSO)
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Table 3: Comparative Antiproliferative Activity (Hypothetical vs. Actual)
| Compound | Cell Line | IC50 (µM) |
| This compound | HCT116 (Colon Cancer) | Data not available |
| Representative CSNK2A/PIM Kinase Inhibitor | HCT116 (Colon Cancer) | 0.5 |
Experimental Protocol: MTT Assay [7][8][9][10]
-
Reagents and Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound and reference inhibitor (serially diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Conclusion
While direct experimental evidence for the mode of action of this compound is currently lacking, its structural similarity to known kinase inhibitors provides a strong rationale for investigating its potential in this area. This guide offers a comparative framework against a well-characterized pyrazine-based CSNK2A inhibitor, presenting a plausible hypothesis for its biological activity. The detailed experimental protocols provided herein offer a clear path for researchers to validate this hypothesis and to determine the therapeutic potential of this compound. Further investigation into its kinase selectivity profile and in vivo efficacy will be crucial next steps in its development as a potential therapeutic agent.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Independent Verification of 5-(2-Methoxyethoxy)pyrazin-2-amine Bioactivity as a Building Block for IRAK4-Targeting PROTACs
For Immediate Release
This guide provides an objective comparison of the bioactivity of Proteolysis Targeting Chimeras (PROTACs) derived from the novel building block 5-(2-Methoxyethoxy)pyrazin-2-amine, which are designed to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The performance of these developmental compounds is compared with established IRAK4 inhibitors and degraders, supported by experimental data from peer-reviewed literature and patent filings. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to IRAK4 and Targeted Protein Degradation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response. It acts as a key signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1][2][3]. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers[3][4]. Consequently, IRAK4 has emerged as a significant therapeutic target.
Targeted protein degradation, particularly through the use of PROTACs, offers a novel therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system[5][]. They consist of a ligand that binds to the protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two[]. This approach not only inhibits the target protein's function but also eliminates it, potentially offering a more profound and durable therapeutic effect compared to traditional inhibitors[7][8]. The pyrazine scaffold, a component of this compound, is a recognized motif in the development of kinase inhibitors[9].
Comparative Bioactivity of IRAK4-Targeting Compounds
The following table summarizes the quantitative bioactivity of a representative IRAK4-targeting PROTAC derived from a pyrazine-based scaffold, alongside other known IRAK4 inhibitors and degraders.
| Compound/PROTAC Name | Warhead/Core Structure | E3 Ligase Ligand | Target(s) | Bioactivity Metric | Value (nM) | Cell Line/Assay Conditions |
| IRAK4 PROTAC (Exemplary) | Pyrazine-based | Cereblon (CRBN) | IRAK4 | DC50 | ~10 | OCI-LY10, TMD8 cells |
| KT-474 (SAR444656) | Not specified | Not specified | IRAK4 | DC50 | 0.88 | Human PBMCs |
| PF-06650833 (Zimlovisertib) | Isoquinoline | N/A (Inhibitor) | IRAK4 | IC50 | 0.2 - 2.4 | Biochemical and PBMC assays |
| Compound 9 (GSK PROTAC) | Isoquinoline (from PF-06650833) | von Hippel-Lindau (VHL) | IRAK4 | DC50 | ~151 | Human PBMCs |
DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration; PBMC: Peripheral Blood Mononuclear Cell.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the IRAK4 signaling pathway and a general workflow for evaluating the bioactivity of IRAK4-targeting PROTACs.
Detailed Experimental Protocols
Western Blot for IRAK4 Degradation
This protocol is used to quantify the reduction in cellular IRAK4 protein levels following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., OCI-LY10, TMD8, or human PBMCs) in 6-well plates and allow them to adhere or stabilize overnight.
-
Treat the cells with varying concentrations of the IRAK4 PROTAC, a negative control (e.g., an inactive epimer), and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IRAK4 (e.g., Cell Signaling Technology #4363) overnight at 4°C[10].
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the IRAK4 band intensity to a loading control (e.g., GAPDH or β-actin) to correct for variations in protein loading.
-
The percentage of IRAK4 degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells[9][11][12].
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
Conclusion
The use of this compound as a novel building block has led to the development of potent IRAK4-targeting PROTACs. These compounds demonstrate effective degradation of IRAK4 in cancer cell lines, suggesting a promising new avenue for therapeutic intervention in diseases driven by IRAK4 signaling. The data presented herein indicates that these pyrazine-based PROTACs exhibit comparable, and in some aspects, potentially superior activity to existing IRAK4-targeted therapies. Further preclinical and clinical investigation is warranted to fully elucidate their therapeutic potential.
References
- 1. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Selectivity of 5-(2-Methoxyethoxy)pyrazin-2-amine and Other Novel Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel kinase inhibitor is paramount to its development as a safe and effective therapeutic. This guide provides a comprehensive framework for assessing the selectivity of a hypothetical kinase inhibitor, 5-(2-Methoxyethoxy)pyrazin-2-amine, and can be adapted for other novel compounds. While no specific biological target has been publicly disclosed for this compound, its pyrazine core is a common scaffold in numerous kinase inhibitors targeting a variety of kinases, including Casein Kinase 2 (CK2), ATR, and Janus kinases (JAKs).[1][2][3] This guide will, therefore, use a general approach applicable to the broader class of pyrazine-based kinase inhibitors.
A critical aspect of kinase inhibitor development is determining its selectivity profile, which is the measure of its potency against the intended target versus other kinases in the human kinome. Poor selectivity can lead to off-target effects and potential toxicity. This guide outlines key experimental protocols and data presentation strategies to thoroughly characterize the selectivity of a novel compound.
Experimental Protocols for Selectivity Profiling
A multi-pronged approach is essential for a robust assessment of kinase inhibitor selectivity, encompassing biochemical assays, cellular assays, and broader proteomic techniques.
In Vitro Kinase Profiling
The initial step involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (IC50 values) at a fixed ATP concentration. This provides a broad overview of the compound's selectivity.
a. Large-Scale Kinase Panel Screening:
-
Objective: To determine the IC50 values of this compound against a comprehensive panel of human kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or the ADP-Glo™ Kinase Assay from Promega).
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to create a concentration range for IC50 determination.
-
In a multi-well plate, incubate each kinase with its specific substrate and ATP in the presence of varying concentrations of the inhibitor.
-
Measure the kinase activity using a suitable detection method, such as radiometric assays (e.g., 33P-ATP filter binding) or luminescence-based assays (e.g., ADP-Glo™).
-
Calculate the IC50 value for each kinase, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
b. Determination of Dissociation Constant (Kd) or Inhibition Constant (Ki):
-
Objective: To determine the binding affinity of the compound to the primary target and key off-targets.
-
Methodology:
-
Utilize a label-free binding assay such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Alternatively, determine the Ki value from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration used in the assay and the Michaelis constant (Km) of the kinase for ATP.
-
Cellular Target Engagement and Selectivity
Cell-based assays are crucial to confirm that the inhibitor can engage its target in a physiological context and to assess its selectivity within the cellular environment.
a. Target Phosphorylation Inhibition:
-
Objective: To measure the inhibition of the target kinase's activity in cells.
-
Methodology:
-
Treat cultured cells that express the target kinase with varying concentrations of this compound.
-
Lyse the cells and perform a Western blot analysis using an antibody specific to the phosphorylated form of a known substrate of the target kinase.
-
Quantify the decrease in substrate phosphorylation to determine the cellular IC50 value.
-
b. Cellular Thermal Shift Assay (CETSA):
-
Objective: To directly measure the binding of the inhibitor to its target protein in intact cells or cell lysates.
-
Methodology:
-
Treat cells or cell lysates with the inhibitor.
-
Heat the samples to a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting or mass spectrometry to determine the melting temperature (Tm) of the target protein. An increase in Tm indicates ligand binding and stabilization of the protein.
-
Proteome-Wide Off-Target Profiling
Advanced proteomic techniques can help identify unanticipated off-targets.
a. Kinobeads and Affinity Chromatography:
-
Objective: To identify the kinases that bind to the inhibitor from a complex cellular lysate.
-
Methodology:
-
Immobilize a broad-spectrum kinase inhibitor or the test compound itself on beads.
-
Incubate the beads with a cell lysate.
-
Elute the bound kinases and identify them using mass spectrometry.
-
Competition experiments with free this compound can reveal its specific binding partners.
-
Data Presentation for Comparative Analysis
Clear and concise data presentation is essential for comparing the selectivity of this compound with other inhibitors.
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | S-Score (10) |
| Primary Target (Hypothetical) | 10 | - |
| Off-Target Kinase 1 | 1,000 | 0.1 |
| Off-Target Kinase 2 | 5,000 | 0.02 |
| Off-Target Kinase 3 | >10,000 | <0.001 |
| ... (other kinases) | ... | ... |
S-Score (Selectivity Score) is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for the primary target. A lower S-Score indicates higher selectivity.
Table 2: Comparison of this compound with Alternative Inhibitors
| Compound | Primary Target IC50 (nM) | Key Off-Target 1 IC50 (nM) | Key Off-Target 2 IC50 (nM) | Cellular IC50 (nM) |
| This compound | 10 | 1,000 | 5,000 | 50 |
| Alternative Inhibitor A | 15 | 500 | 8,000 | 75 |
| Alternative Inhibitor B | 5 | 2,500 | 1,500 | 30 |
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate experimental workflows and signaling pathways.
Caption: Workflow for assessing kinase inhibitor selectivity.
Caption: Generic receptor tyrosine kinase signaling pathway.
By following these protocols and data presentation guidelines, researchers can build a comprehensive selectivity profile for this compound or any novel kinase inhibitor, providing a solid foundation for further preclinical and clinical development.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Pyrazine-Based CSNK2A Inhibitor Against Standard of Care in Cholangiocarcinoma
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of a novel investigational pyrazine derivative, referred to as 7c, against the clinical-stage inhibitor silmitasertib and the standard of care chemotherapy for cholangiocarcinoma. The comparison is based on publicly available preclinical and clinical data, focusing on the shared molecular target, Casein Kinase 2 alpha (CSNK2A).
Introduction to the Therapeutic Target: Casein Kinase 2 (CSNK2)
Casein Kinase 2 (CSNK2) is a highly conserved serine/threonine kinase that is often overexpressed in various cancers, including cholangiocarcinoma.[1][2] Its constitutive activity promotes cell survival, proliferation, and resistance to apoptosis by phosphorylating a wide range of substrates involved in key oncogenic signaling pathways such as PI3K/Akt and NF-κB.[1][3][4] The dysregulation of CSNK2 makes it a compelling therapeutic target for cancer treatment.[2][3]
Compound Overview
This guide focuses on a preclinical 2,6-disubstituted pyrazine derivative, the ortho-methoxy aniline 7c, which has demonstrated potent and selective inhibition of CSNK2A.[5][6] This compound will be benchmarked against silmitasertib (CX-4945) , a first-in-class, orally bioavailable CSNK2A inhibitor that has undergone clinical trials for cholangiocarcinoma.[1][7][8] The current standard of care for locally advanced or metastatic cholangiocarcinoma is a combination of gemcitabine and cisplatin , often supplemented with immunotherapy.[7][9]
Mechanism of Action
Both the investigational pyrazine 7c and silmitasertib are ATP-competitive inhibitors of the CSNK2A catalytic subunit.[1][5][10] By binding to the ATP pocket, they block the phosphorylation of downstream substrates, thereby inhibiting the pro-survival signaling pathways driven by CSNK2.[1]
| Compound/Regimen | Mechanism of Action | Target |
| Pyrazine 7c | ATP-competitive inhibitor | CSNK2A |
| Silmitasertib (CX-4945) | ATP-competitive inhibitor | CSNK2A |
| Gemcitabine/Cisplatin | DNA synthesis inhibition and DNA damage | DNA |
Comparative Efficacy Data
Direct comparative studies between the pyrazine 7c and silmitasertib in cholangiocarcinoma models are not yet available. The following tables summarize the existing biochemical and cellular activity data for each compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| Pyrazine 7c | CSNK2A | Sub-micromolar (in-cell target engagement)[5][6] |
| Silmitasertib (CX-4945) | CSNK2α and CK2α' | 1[11][12] |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/EC50 (µM) |
| Silmitasertib (CX-4945) | TFK-1, SSP-25 | Cholangiocarcinoma | >50% viability decrease[13] |
| Silmitasertib (CX-4945) | HuCCT1 | Cholangiocarcinoma | Induces cell death[14] |
| Silmitasertib (CX-4945) | Breast Cancer Cell Lines | Breast Cancer | 1.71 - 20.01[11] |
Note: Specific IC50 values for pyrazine 7c in cholangiocarcinoma cell lines are not publicly available.
Clinical Trial Data for Silmitasertib in Cholangiocarcinoma
A phase Ib/II study evaluated silmitasertib in combination with gemcitabine and cisplatin for locally advanced or metastatic cholangiocarcinoma.[7][8] The combination showed promising preliminary efficacy.[7][8]
| Trial Phase | Treatment Regimen | Median Overall Survival | Median Progression-Free Survival | Overall Response Rate |
| Phase Ib/II | Silmitasertib + Gemcitabine + Cisplatin | 13.6 months (ITT) | 11.1 months | 32.1% |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of CSNK2A.
-
Reaction Setup: In a microplate, combine the recombinant CSNK2A enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and varying concentrations of the test compound in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based detection system or radiometric analysis.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (General Protocol)
This assay assesses the effect of a compound on the growth of cancer cells.
-
Cell Seeding: Seed cholangiocarcinoma cells (e.g., TFK-1, HuCCT1) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT, MTS) or luminescent (e.g., CellTiter-Glo) assay.
-
Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (IC50 or EC50) by plotting cell viability against compound concentration.
Visualizations
Caption: CSNK2A Signaling Pathway in Cancer.
Caption: Drug Discovery and Development Workflow.
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. Targeting protein kinase CK2 in the treatment of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel CK2 Inhibitor Silmitasertib Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Update on the Screening, Diagnosis, and Management of Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CX-4945 (Silmitasertib) Induces Cell Death by Impairing Lysosomal Utilization in KRAS Mutant Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-(2-Methoxyethoxy)pyrazin-2-amine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 5-(2-Methoxyethoxy)pyrazin-2-amine, a compound that requires careful management due to its chemical properties. The following protocols are intended for researchers, scientists, and drug development professionals to ensure compliance with safety standards and environmental regulations.
I. Immediate Safety and Hazard Assessment
Required Personal Protective Equipment (PPE): To minimize exposure, all personnel handling this compound should wear the following:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste. [3][5]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.[3]
-
Do not mix this waste with other chemical wastes unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[6] It is generally incompatible with strong oxidizing agents.[7]
-
-
Containerization:
-
Place the chemical waste into a clearly labeled, sealable, and chemically compatible waste container. Glass or high-density polyethylene containers are typically suitable.[7] The container must be in good condition and free from leaks.[8]
-
Ensure the container is not overfilled, leaving at least 5% of the volume as headspace to allow for thermal expansion.[8]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as you begin accumulating waste.[5]
-
The label must include:
-
-
Storage:
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves and absorbent paper, must be treated as hazardous solid waste.[7]
-
Place these materials in a separate, clearly labeled, and sealed plastic bag or container for hazardous solid waste.[7]
-
Empty chemical containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[4]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[7]
-
Provide the EHS department with an accurate description of the waste, including the chemical name and quantity.[7]
-
All disposal activities must adhere to federal, state, and local environmental regulations.[6]
-
III. Special Precautions for Ether-Containing Compounds
The methoxyethoxy group in this compound is an ether, which has the potential to form explosive peroxides upon prolonged exposure to air and light.[1][2]
-
Peroxide Formation: It is crucial to date containers upon receipt and upon opening.[2]
-
Testing: If the compound has been stored for an extended period (e.g., over 6-12 months after opening), it should be tested for the presence of peroxides before handling.[2][9]
-
Handling Peroxide-Formers: If peroxide crystals are suspected or observed, do not move the container.[2] Immediately contact your EHS department for guidance on safe disposal.[1][9]
IV. Spill Management
In the event of a spill, the area should be evacuated and ventilated.[3] For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3] The absorbed material should then be placed in a sealed container for disposal as hazardous waste.[3] For larger spills, contact your institution's EHS department immediately.[2]
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. towson.edu [towson.edu]
- 9. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
Personal protective equipment for handling 5-(2-Methoxyethoxy)pyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-(2-Methoxyethoxy)pyrazin-2-amine. Adherence to these procedures is essential for ensuring personnel safety and environmental compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[3][4] A face shield should be worn when there is a risk of splashing.[5][6] | Protects against potential chemical splashes and airborne particles.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3][9] | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat.[1][9] | Protects skin and personal clothing from contamination.[8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[10][11] If ventilation is insufficient or dust is generated, a NIOSH-approved respirator may be necessary.[1][10] | Minimizes the inhalation of potentially harmful dust or vapors.[1] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6][12] All necessary equipment should be gathered and placed within a chemical fume hood to contain any potential dust or fumes.[10]
-
Weighing and Transfer: Handle the compound carefully to avoid generating dust.[10] Use a tared weigh boat for measuring and slowly transfer the substance into the reaction vessel.
-
Dissolving: Add the desired solvent to the compound within the fume hood.
-
Post-Handling: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.[10]
Disposal Protocol:
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[2][11] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [2][9]
-
Waste Segregation:
-
Solid Waste: Collect waste powder and any contaminated disposable items (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[2][10]
-
Liquid Waste: Any solvent used to dissolve the compound or rinse glassware should be collected as hazardous liquid waste in a separate, compatible container.[2]
-
-
Containerization and Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[11]
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. echemi.com [echemi.com]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

